molecular formula C9H9BrN2O2S B6215877 4-bromo-1-methyl-1H-indole-3-sulfonamide CAS No. 2742653-03-6

4-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B6215877
CAS No.: 2742653-03-6
M. Wt: 289.1
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Description

4-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS 2742653-03-6) is a high-purity chemical reagent of significant interest in medicinal chemistry and antibacterial research. This compound features the indole scaffold, a structure recognized for its diverse pharmacological activities and presence in many biologically active molecules . The molecular structure consists of a brominated and N-methylated indole core, functionalized with a sulfonamide group, yielding a molecular formula of C9H9BrN2O2S and a molecular weight of 289.149 g/mol . This sulfonamide-based indole derivative is primarily valued in research for its potential as a core structure in developing novel anti-microbial agents . Research into indole-sulfonamide hybrids is a promising strategy to address the global challenge of antimicrobial resistance . Specifically, indole derivatives have demonstrated promising mechanisms of action against Mycobacterium tuberculosis , including the inhibition of critical targets such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and mycobacterial membrane protein large 3 (MmpL3) . The structural features of this compound make it a valuable building block for constructing more complex hybrid molecules, such as bisindole-carbazoles, which have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can obtain this compound in various quantities, with availability typically within one week .

Properties

CAS No.

2742653-03-6

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Profile & Synthetic Utility of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-bromo-1-methyl-1H-indole-3-sulfonamide , a specialized heterocyclic building block utilized in high-throughput screening (HTS) and structure-activity relationship (SAR) studies for drug discovery.

Executive Summary

4-Bromo-1-methyl-1H-indole-3-sulfonamide is a bifunctional indole scaffold characterized by an electrophilic "handle" at the C4 position and a pharmacophoric sulfonamide moiety at the C3 position. It serves as a critical intermediate in the synthesis of antiviral agents (HCV/HIV) , anticancer therapeutics (kinase inhibitors) , and receptor antagonists .

Its value lies in its orthogonal reactivity : the C3-sulfonamide provides a stable hydrogen-bonding network essential for protein-ligand interaction, while the C4-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid library generation around the indole core.

Physicochemical Profile

The following data aggregates experimental values from homologous indole-3-sulfonamides and computational predictions for this specific derivative.

PropertyValue / DescriptionTechnical Note
CAS Number Precursor: 2742656-91-1 (Sulfonyl Chloride)Final sulfonamide is often a custom synthesis target.
Molecular Formula C₉H₉BrN₂O₂S
Molecular Weight 305.15 g/mol Ideal fragment size (<350 Da) for fragment-based drug design.
Appearance Off-white to pale yellow solidTypical of halogenated indole sulfonamides.
Melting Point 165–175 °C (Predicted)High crystallinity due to intermolecular H-bonding (SO₂NH₂).
Solubility DMSO, DMF, MeOH (Moderate)Low water solubility; requires polar organic solvents for stock solutions.
LogP (Predicted) ~2.1Lipophilic enough for membrane permeability; N-methylation increases LogP vs. NH parent.
pKa (Sulfonamide) ~10.0Weakly acidic NH proton; deprotonatable by strong bases (e.g., NaH, t-BuOK).

Synthetic Pathways & Methodology

The synthesis of this compound follows a linear 3-step protocol starting from commercially available 4-bromoindole . This route prioritizes regioselectivity and yield.[1]

Step 1: N-Methylation (Protection/Lipophilicity)
  • Reagents: MeI (Methyl Iodide) or DMC (Dimethyl Carbonate), NaH or K₂CO₃, DMF.

  • Mechanism: Sɴ2 nucleophilic substitution at the indolyl nitrogen.

  • Rationale: Methylation prevents competing N-sulfonation in Step 2 and locks the tautomeric form.

Step 2: Regioselective C3-Chlorosulfonation
  • Reagents: ClSO₃H (Chlorosulfonic acid), 0°C to RT.

  • Protocol: The electron-rich indole ring undergoes Electrophilic Aromatic Substitution (EAS).

  • Critical Insight: The C3 position is electronically favored (highest HOMO coefficient). The C4-bromo substituent is sterically adjacent (peri-position) but does not block C3 attack due to the overwhelming activation from the N1 lone pair.

  • Intermediate: 4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (CAS 2742656-91-1).

Step 3: Sulfonamide Formation
  • Reagents: NH₃ (aq) or NH₃/dioxane, 0°C.

  • Mechanism: Nucleophilic acyl substitution at sulfur.

  • Observation: The bulky C4-Br may slightly retard the rate of amination compared to unsubstituted indoles, requiring vigorous stirring or slight excess of amine.

Visualization: Synthetic Workflow

SynthesisPath Start 4-Bromoindole (Starting Material) Step1 Step 1: N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 4-Bromo-1-methylindole Step1->Inter1 Yield: ~90-95% Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Regioselective C3 Step3 Step 3: Amination (NH3, THF) Inter2->Step3 Final 4-Bromo-1-methyl-1H- indole-3-sulfonamide Step3->Final Yield: ~80%

Figure 1: Linear synthetic route for the production of the target sulfonamide scaffold.

Chemical Reactivity & Functionalization[1][2][3][4][5]

This molecule is designed as a divergent scaffold . Its reactivity profile is defined by three distinct zones.[2]

Zone A: The C4-Bromide (The "Warhead")
  • Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • Steric Challenge: The C4 position is in the "bay region" relative to the C3-sulfonamide.

    • Impact: Coupling partners with bulky ortho-substituents may suffer from steric clash with the sulfonyl group.

    • Solution: Use active catalyst systems (e.g., Pd(dppf)Cl₂, S-Phos) and higher temperatures (80-100°C) to overcome the rotational barrier.

  • Application: Introduction of aryl/heteroaryl groups to extend the pharmacophore into deep hydrophobic pockets of target enzymes (e.g., Kinase hinge regions).

Zone B: The C3-Sulfonamide (The Anchor)
  • Reactivity:

    • N-Alkylation: The sulfonamide nitrogen (pKa ~10) can be alkylated to introduce diversity, though this is less common than C4 functionalization.

    • H-Bonding: Acts as a primary H-bond donor (NH₂) and acceptor (S=O). Critical for binding to residues like Asp or Glu in active sites.

  • Stability: Highly stable to acidic/basic hydrolysis and oxidative conditions, making it compatible with multi-step synthesis.

Zone C: The Indole Core[2][5]
  • C2-Lithiation: The C2 proton is acidic. Treatment with n-BuLi (with the sulfonamide protected or as a dianion) allows for electrophilic trapping at C2, creating a tri-substituted indole.

Visualization: Reactivity Map

ReactivityMap Center 4-Bromo-1-methyl-1H- indole-3-sulfonamide C4 C4-Bromine Position (Suzuki/Sonogashira Coupling) Center->C4 Diversity Point C3 C3-Sulfonamide (H-Bond Donor/Acceptor) Center->C3 Binding Anchor N1 N1-Methyl (Metabolic Stability) Center->N1 Lipophilicity C2 C2-Position (C-H Activation/Lithiation) Center->C2 Extension

Figure 2: Orthogonal reactivity zones allowing for modular drug design.

Medicinal Chemistry Applications

Kinase Inhibition (Type I/II Inhibitors)

Indole-3-sulfonamides are isosteres of purines. The sulfonamide group often mimics the phosphate-binding region or interacts with the "gatekeeper" residue.

  • Strategy: Use the C4-Br to couple a solubilizing group (e.g., pyridine, morpholine) that extends into the solvent-exposed region of the kinase ATP pocket.

Antiviral Agents (HCV NS5B Polymerase)

Indole scaffolds are prevalent in non-nucleoside inhibitors of HCV NS5B.

  • Mechanism:[1][3][4][5][6][7][8] The indole core binds to the allosteric "thumb" domain. The C3-sulfonamide provides electrostatic anchoring, while C4-substituents induce conformational locking of the enzyme.

Carbonic Anhydrase Inhibitors (CAIs)

Primary sulfonamides (R-SO₂NH₂) are classic zinc-binding groups (ZBG) for Carbonic Anhydrases.

  • Specificity: The bulky indole core and C4-substitution can tune selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic isoforms (CA I/II).

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

  • Safety:

    • GHS Classification: Warning (Irritant).

    • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Precaution: Sulfonamide derivatives can cause hypersensitivity in sensitized individuals. Handle with gloves and in a fume hood.

  • Solvent Compatibility:

    • Compatible: DMSO, DMF, THF, DCM, Ethyl Acetate.

    • Incompatible: Strong oxidizing agents.

References

  • Synthesis of Indole-3-Sulfonamides

    • Title: "Regioselective synthesis of indole-3-sulfonamides via chlorosulfon
    • Source:Journal of Organic Chemistry, 2018.
    • Context: Establishes the standard protocol for C3-sulfon
    • 9

  • Suzuki Coupling of 4-Haloindoles

    • Title: "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles."
    • Source:RSC Advances, 2021.
    • Context: Demonstrates the feasibility of Suzuki coupling at the C4/C7 positions in the presence of sulfonamide groups.
    • 10[8]

  • Indole Sulfonamides in Drug Discovery

    • Title: "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review."
    • Source:ResearchG
    • Context: Validates the broad therapeutic utility of the sulfonamide pharmacophore.
    • 11[1][10][9][2][4][6][8][12][13][14]

  • Precursor Properties (4-Bromo-1-methylindole)

    • Title: "4-Bromo-1-methylindole Product Page."
    • Source:Sigma-Aldrich / MilliporeSigma.
    • Context: Provides physical property baseline for the core scaffold.
    • [8]

Sources

Molecular Architecture and Synthetic Methodologies of 4-Bromo-1-methyl-1H-indole-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly targeted therapies, the indole scaffold remains a privileged structure due to its ability to mimic endogenous ligands and bind diverse biological targets. 4-Bromo-1-methyl-1H-indole-3-sulfonamide represents a highly specialized derivative within this class. By combining the steric bulk and halogen-bonding capacity of a C4-bromine atom with the established zinc-coordinating power of a C3-sulfonamide, this molecule serves as a critical intermediate and active pharmacophore in the development of selective metalloenzyme inhibitors.

This whitepaper provides an in-depth analysis of its chemical informatics, structural rationale, and a self-validating synthetic workflow designed for high-yield isolation in drug discovery environments.

Chemical Informatics & Structural Architecture

Understanding the precise structural parameters of a molecule is the first step in predicting its pharmacokinetic behavior and target engagement. The canonical SMILES string Cn1cc(S(N)(=O)=O)c2c(Br)cccc12 systematically maps the connectivity of this molecule:

  • C: The N1-methyl group, enhancing lipophilicity.

  • n1cc: The electron-rich pyrrole ring (positions 1, 2, and 3).

  • (S(N)(=O)=O): The sulfonamide moiety anchored at the C3 position.

  • c2c(Br)cccc12: The fused benzene ring, with the bromine atom explicitly positioned at C4, adjacent to the bridgehead carbon (C3a).

All critical quantitative and structural data are summarized in Table 1 .

Table 1: Physicochemical and Structural Properties

ParameterValue
IUPAC Name 4-Bromo-1-methyl-1H-indole-3-sulfonamide
CAS Registry Number 2742653-03-6
Molecular Formula C9H9BrN2O2S
Molecular Weight 289.15 g/mol
Canonical SMILES Cn1cc(S(N)(=O)=O)c2c(Br)cccc12
Hydrogen Bond Donors 1 (from the -NH2 group)
Hydrogen Bond Acceptors 2 (from the -SO2 group)

Mechanistic Insights: The Role of Structural Motifs

In drug design, every functional group must serve a distinct mechanistic purpose. The architecture of 4-bromo-1-methyl-1H-indole-3-sulfonamide is engineered for specific target engagement:

  • N1-Methylation (Lipophilicity & Specificity): Unsubstituted indoles act as hydrogen bond donors at the N1 position. Methylation eliminates this donor capacity, preventing off-target hydrogen bonding and increasing the molecule's overall lipophilicity, which is crucial for cellular membrane permeability.

  • C3-Sulfonamide (Zinc-Binding Pharmacophore): The primary driver of this molecule's bioactivity is the sulfonamide group. It is a well-established zinc-binding group (ZBG) critical for the inhibition of metalloenzymes such as Carbonic Anhydrase (CA) .

  • C4-Bromine (Steric Gating & Halogen Bonding): The placement of a bulky bromine atom at the C4 position—directly adjacent to the C3-sulfonamide—creates significant steric hindrance. This restricts the rotational freedom of the sulfonamide group, locking it into a specific conformation. This conformational restriction, combined with the potential for halogen bonding, dramatically enhances selectivity toward tumor-associated enzyme isoforms like hCA IX and XII over ubiquitous cytosolic isoforms .

Target Engagement Pathway

Heterocyclic sulfonamides have demonstrated significant therapeutic potential, transitioning from basic structural scaffolds to advanced clinical candidates for oncology and glaucoma . The diagram below illustrates the causal chain of target engagement.

Mechanism Target Carbonic Anhydrase (CA) [Zinc Metalloenzyme] Complex Enzyme-Inhibitor Complex (Zn2+ coordinated by -SO2NH-) Target->Complex Deprotonation of Sulfonamide Inhibitor 4-Bromo-1-methyl-1H-indole -3-sulfonamide Inhibitor->Target Binds Active Site Pocket Effect1 Inhibition of CO2 Hydration Complex->Effect1 Displaces Catalytic Water Effect2 Disruption of Tumor pH Regulation Effect1->Effect2 Prevents Microenvironment Acidification

Figure 1: Pharmacological target engagement and signaling modulation pathway.

Self-Validating Synthetic Protocol

To ensure high purity and reproducibility, the synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide utilizes a three-step electrophilic aromatic substitution pathway. This protocol is designed as a self-validating system, where the physical behavior of the intermediates confirms reaction success at each stage.

Step 1: Electrophilic Sulfonation
  • Procedure: Dissolve 4-bromo-1-methyl-1H-indole in anhydrous 1,2-dichloroethane. Add 1.2 equivalents of sulfur trioxide-pyridine (SO3·Py) complex. Heat the mixture to 80°C for 4 hours.

  • Causality & Validation: The electron-rich nature of the indole's pyrrole ring makes it highly susceptible to electrophilic attack at C3. The SO3·Py complex is explicitly chosen over free SO3 or chlorosulfonic acid to prevent polymerization of the delicate indole core. Validation: The reaction is self-indicating; the highly polar sulfonic acid intermediate precipitates out of the non-polar dichloroethane upon formation, driving the equilibrium forward and allowing isolation via simple vacuum filtration.

Step 2: Chlorination to Sulfonyl Chloride
  • Procedure: Suspend the isolated sulfonic acid in anhydrous dichloromethane (CH2Cl2). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of 1.5 equivalents of phosphorus oxychloride (POCl3) at 0°C. Stir at room temperature for 2 hours.

  • Causality & Validation: Direct amination of sulfonic acids is thermodynamically unfavorable. The catalytic DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent (a highly reactive chloroiminium ion), which acts as the true chlorinating species. This avoids the harsh, degrading conditions of using neat POCl3. Validation: The suspension will clarify into a homogenous solution as the insoluble sulfonic acid converts into the highly soluble sulfonyl chloride.

Step 3: Amination to Sulfonamide
  • Procedure: Dissolve the crude sulfonyl chloride in tetrahydrofuran (THF) and add it dropwise to a vigorously stirred solution of aqueous ammonia (28%) maintained strictly at 0°C.

  • Causality & Validation: The nucleophilic attack of ammonia must be conducted at low temperatures to kinetically suppress the competing hydrolysis reaction (attack by water), which would revert the molecule to the sulfonic acid. The excess ammonia acts as both the nucleophile and the acid scavenger for the generated HCl.

Synthesis A 4-Bromo-1-methyl -1H-indole B 4-Bromo-1-methyl-1H -indole-3-sulfonic acid A->B SO3·Pyridine 80°C, 4h C 4-Bromo-1-methyl-1H -indole-3-sulfonyl chloride B->C POCl3, DMF (cat.) CH2Cl2, RT D 4-Bromo-1-methyl-1H -indole-3-sulfonamide C->D NH3 (aq) THF, 0°C

Figure 2: Step-by-step synthetic workflow for 4-bromo-1-methyl-1H-indole-3-sulfonamide.

Analytical Characterization & Validation

To definitively confirm the molecular architecture of the synthesized product, rigorous analytical validation is required. The expected metrics outlined in Table 2 serve as the benchmark for quality control.

Table 2: Expected Analytical Validation Metrics

TechniqueTarget MetricExpected Signal / ValueDiagnostic Significance
LC-MS (ESI+) [M+H]+ Ionm/z 289.0 / 291.0 (1:1 ratio)Confirms the molecular weight and the presence of exactly one bromine atom via its distinct isotope pattern.
1H NMR (DMSO-d6) N-CH3 ProtonsSinglet, ~3.85 ppm (3H)Validates the integrity of the N1-methylation.
1H NMR (DMSO-d6) C2-H ProtonSinglet, ~7.90 ppm (1H)Confirms substitution at C3 (proved by the absence of C2-C3 proton coupling).
1H NMR (DMSO-d6) -SO2NH2 ProtonsBroad singlet, ~7.20 ppm (2H)Confirms successful amination; signal disappears upon D2O exchange.

References

  • "Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors", Arch Pharm (Weinheim).[Link]

  • "Development of novel indole-3-sulfonamide-heteroaryl hybrids as carbonic anhydrase inhibitors: Design, synthesis and in-vitro screening", Anticancer Agents Med Chem.[Link]

  • "Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights", RSC Advances.[Link]

Therapeutic Potential of 4-Bromo-1-methyl-1H-indole-3-sulfonamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole-3-Sulfonamide Paradigm

In the landscape of "privileged structures" within medicinal chemistry, the indole-3-sulfonamide moiety stands as a versatile pharmacophore. While the indole core mimics the amino acid tryptophan—facilitating interaction with diverse biological targets—the introduction of a sulfonamide group at the C3 position creates a distinct subclass of inhibitors with high affinity for metalloenzymes, particularly Carbonic Anhydrases (CAs) , and microtubule dynamics.

This technical guide focuses on the 4-bromo-1-methyl-1H-indole-3-sulfonamide scaffold. This specific substitution pattern is not arbitrary; it represents a strategic optimization of the indole core. The 4-bromo substituent introduces a lipophilic halogen capable of filling hydrophobic pockets or engaging in halogen bonding, while the 1-methyl group modulates hydrogen bond donor capability and improves membrane permeability.

Key Therapeutic Indications
Therapeutic AreaPrimary TargetMechanism of Action
Oncology Carbonic Anhydrase IX/XIIDisruption of pH regulation in hypoxic tumor microenvironments.
Glaucoma Carbonic Anhydrase IIReduction of intraocular pressure via inhibition of aqueous humor secretion.
Antimitotic Tubulin (Colchicine Site)Inhibition of microtubule polymerization leading to G2/M cell cycle arrest.
Neuroprotection Acetylcholinesterase (AChE)Modulation of cholinergic transmission (potential in Alzheimer's).

Chemical Architecture & SAR Logic

The therapeutic efficacy of 4-bromo-1-methyl-1H-indole-3-sulfonamide is governed by three structural pillars. Understanding these allows for rational lead optimization.

Structural Activity Relationship (SAR) Analysis
  • The Zinc-Binding Group (ZBG): The C3-sulfonamide moiety (

    
    ) is the warhead. In Carbonic Anhydrase inhibition, the sulfonamide nitrogen acts as a ligand for the catalytic Zinc ion (
    
    
    
    ) within the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.
  • The 4-Bromo "Anchor": Halogenation at the C4 position is critical. Unlike C5 or C6 substitutions which often face solvent exposure, the C4 position in many kinase and CA binding pockets is buried in a hydrophobic cleft. The bromine atom provides:

    • Steric Bulk: Fills unoccupied space (van der Waals interactions).

    • Halogen Bonding: Potential electrophilic interaction (sigma-hole) with backbone carbonyls.

  • The 1-Methyl "Cap": Methylation of the indole nitrogen (

    
    ) removes a hydrogen bond donor. This prevents non-specific binding to off-target proteins that require 
    
    
    
    interaction and significantly increases the molecule's lipophilicity (
    
    
    ), enhancing blood-brain barrier (BBB) penetration or cellular uptake.
Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism involves the "Tail Approach" of inhibitor design. The indole scaffold acts as the "tail," interacting with the hydrophobic and hydrophilic halves of the enzyme active site, while the sulfonamide anchors to the zinc.

Pathway Visualization: CA Inhibition Mechanism

CA_Inhibition Target Carbonic Anhydrase (CA) Active Site Inhibitor 4-Bromo-1-methyl-1H-indole-3-sulfonamide Zinc Catalytic Zn2+ Ion Inhibitor->Zinc Sulfonamide N-Coordination Hydrophobic Hydrophobic Pocket Inhibitor->Hydrophobic 4-Br & Indole Ring Interaction Reaction Displacement of H2O/OH- Zinc->Reaction Prevents Nucleophilic Attack Outcome Inhibition of CO2 Hydration Reaction->Outcome Therapeutic Effect

Figure 1: Mechanistic flow of Carbonic Anhydrase inhibition by the indole-sulfonamide scaffold.

Chemical Synthesis Protocol

The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide is a multi-step process requiring precise control to avoid halogen migration or over-sulfonation.

Retrosynthetic Analysis

Target: 4-bromo-1-methyl-1H-indole-3-sulfonamide Precursors: 4-Bromoindole


 4-Bromo-1-methylindole 

Sulfonyl Chloride Intermediate

Target.
Detailed Methodology

Step 1: N-Methylation of 4-Bromoindole

  • Reagents: 4-Bromoindole, Methyl Iodide (

    
    ), Sodium Hydride (
    
    
    
    ), DMF (Anhydrous).
  • Protocol:

    • Dissolve 4-bromoindole (1.0 eq) in anhydrous DMF at 0°C under

      
       atmosphere.
      
    • Add

      
       (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to deprotonate.
      
    • Add

      
       (1.1 eq) dropwise.
      
    • Warm to room temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of starting material.

    • Workup: Quench with ice water, extract with EtOAc. Yields 4-bromo-1-methylindole .[1][2][3]

Step 2: Chlorosulfonation (The Critical Step)

  • Reagents: Chlorosulfonic acid (

    
    ), 4-bromo-1-methylindole.
    
  • Protocol:

    • Cool

      
       (5.0 eq) to 0°C in a dry flask.
      
    • Add 4-bromo-1-methylindole (1.0 eq) solution in

      
       dropwise. Caution: Exothermic.
      
    • Stir at 0°C for 1 hour, then allow to reach RT.

    • Causality: Low temperature is strictly required to direct sulfonation to the C3 position and prevent sulfonation of the benzene ring.

    • Workup: Pour onto crushed ice carefully. The solid precipitate is 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride . Filter and dry immediately (hydrolysis sensitive).

Step 3: Amination to Sulfonamide

  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia in Methanol.
    
  • Protocol:

    • Suspend the sulfonyl chloride intermediate in THF or Acetone.

    • Add excess

      
       (10 eq) at 0°C.
      
    • Stir at RT for 4-6 hours.

    • Workup: Evaporate solvent, wash residue with water to remove ammonium salts. Recrystallize from Ethanol.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Bromoindole Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 Inter1 4-Bromo-1-methylindole Step1->Inter1 Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Step 3: Amination (NH4OH, THF) Inter2->Step3 Final 4-Bromo-1-methyl-1H-indole-3-sulfonamide Step3->Final

Figure 2: Synthetic route for the production of the target scaffold.

Biological Evaluation Protocols

To validate the therapeutic potential, the compound must be screened against relevant isoforms.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This is the gold standard for measuring CA kinetics (


 hydration).
  • Principle: Monitor the acidification of the medium as

    
     is converted to 
    
    
    
    using a pH indicator (Phenol Red).
  • Reagents:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Enzyme: Recombinant hCA I, II, IX, XII.

    • Indicator: 0.2 mM Phenol Red.

  • Protocol:

    • Incubate enzyme with inhibitor (dissolved in DMSO, final concentration <1%) for 15 min at RT.

    • Mix enzyme-inhibitor solution with indicator buffer in the stopped-flow instrument.

    • Inject

      
       saturated water to initiate reaction.
      
    • Measurement: Record absorbance decrease at 557 nm.

    • Calculation: Determine

      
       by fitting initial velocity vs. inhibitor concentration. Convert to 
      
      
      
      using the Cheng-Prusoff equation.
Data Interpretation Guide

When analyzing results for this scaffold, look for the following selectivity profiles:

IsoformClinical RelevanceDesired Outcome
hCA II Glaucoma / EdemaHigh Potency (

)
hCA IX Solid Tumors (Hypoxia)High Selectivity (vs hCA II)
hCA XII Solid TumorsHigh Potency
hCA I Cytosolic (Off-target)Low Potency (Avoid side effects)

Future Outlook & Optimization

The 4-bromo-1-methyl-1H-indole-3-sulfonamide is a "hit" scaffold. Future optimization should focus on:

  • Tail Extension: Reacting the sulfonamide nitrogen with isocyanates to form sulfonylureas . This extends the molecule further into the hydrophilic region of the active site, drastically improving selectivity for hCA IX (tumor-associated).

  • C4-Diversification: Using the 4-bromo group as a handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, potentially accessing adjacent sub-pockets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Indole-based carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mushtaq, I., et al. (2023).[4] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Link

  • Chinchilli, K. K., et al. (2023).[5][4] Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link

  • ChemScene. (2023). Product Data: 4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (CAS 2742656-91-1).[6] Link

Sources

Pharmacological Profiling of 4-Bromo Indole Sulfonamides: Binding Affinity Targets and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the indole sulfonamide scaffold represents a highly versatile, privileged pharmacophore. The strategic introduction of a bromine atom at the C-4 position of the indole ring creates a unique spatial and electronic profile. This in-depth technical guide explores the primary binding affinity targets for 4-bromo indole sulfonamide compounds—specifically Carbonic Anhydrase IX (CA IX), Voltage-Gated Sodium Channels (Nav1.7), and


-Glucosidase. By examining the causality behind target engagement and detailing self-validating experimental protocols, this whitepaper provides a comprehensive framework for advancing these compounds through preclinical evaluation.

The 4-Bromo Indole Sulfonamide Pharmacophore: Structural Rationale

The efficacy of 4-bromo indole sulfonamides stems from three distinct structural advantages:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) acts as a potent hydrogen bond donor/acceptor and a classic chelator for metalloenzymes.
    
  • Halogen Bonding: The heavy bromine atom at the C-4 position possesses a "sigma hole"—a region of positive electrostatic potential that forms highly directional, non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls) in the target binding pocket.

  • Lipophilic Efficiency (LipE): The bulky, lipophilic 4-bromo substitution enhances membrane permeability and drives the compound into deep, hydrophobic active site clefts, significantly improving the thermodynamic signature of binding .

Target 1: Carbonic Anhydrase IX (CA IX) in Oncology

Mechanistic Overview

Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme heavily overexpressed in solid tumors under hypoxic conditions (driven by HIF-1


). It catalyzes the reversible hydration of 

, leading to extracellular acidification, which promotes tumor metastasis and chemoresistance. Indole sulfonamides are highly selective CA IX inhibitors; the sulfonamide moiety coordinates directly with the catalytic

ion, while the lipophilic 4-bromoindole tail engages the hydrophobic half of the enzyme's active site, displacing water molecules and increasing binding entropy .

CA9_Pathway HIF1A Hypoxia (HIF-1α) CA9_Expr CA IX Expression HIF1A->CA9_Expr Upregulates Ext_pH Extracellular Acidification CA9_Expr->Ext_pH CO2 Hydration Apoptosis Tumor Cell Apoptosis Ext_pH->Apoptosis Prevented by Inhibitor Inhibitor 4-Bromo Indole Sulfonamide Inhibitor->CA9_Expr Blocks Active Site

CA IX signaling pathway and mechanism of extracellular pH regulation by indole sulfonamides.

Self-Validating Protocol: Stopped-Flow Hydration Assay

Causality: The uncatalyzed hydration of


 is exceptionally fast. Standard colorimetric end-point assays cannot capture the initial kinetic burst, leading to inaccurate 

values. Stopped-flow spectrophotometry rapidly mixes the enzyme/inhibitor complex with

-saturated water, allowing millisecond-resolution tracking of pH changes, ensuring precise thermodynamic profiling.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 4-bromo indole sulfonamide in DMSO. Dilute to working concentrations (0.1 nM – 1

    
    M) in assay buffer (10 mM HEPES, pH 7.4, containing 0.2 mM phenol red indicator).
    
  • Enzyme Incubation: Incubate recombinant human CA IX (10 nM) with the inhibitor dilutions for 15 minutes at 20°C to achieve thermodynamic equilibrium.

  • Substrate Preparation: Saturate distilled water with pure

    
     gas at 20°C to achieve a stable ~17 mM 
    
    
    
    concentration.
  • Stopped-Flow Execution: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the

    
     substrate.
    
  • Kinetic Monitoring: Monitor the decrease in absorbance at 558 nm (phenol red protonation) over a 10-second window.

  • Validation Check: Calculate the

    
    -factor using Acetazolamide (100 nM) as a positive control. A 
    
    
    
    validates the assay window. Extract the initial velocity (
    
    
    ) to calculate the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.

Target 2: Voltage-Gated Sodium Channel Nav1.7 (Neuropathic Pain)

Mechanistic Overview

Nav1.7 is a peripheral voltage-gated sodium channel critical for nociception. Gain-of-function mutations in Nav1.7 lead to severe pain disorders. 4-Bromo indole sulfonamides act as state-dependent inhibitors. Rather than blocking the pore directly, the lipophilic indole core partitions into the lipid membrane and binds to the Voltage Sensor Domain (VSD) IV during the channel's inactivated state. The 4-bromo group enhances this lipid-protein interface interaction, trapping the channel in a non-conductive conformation .

Nav17_Workflow Prep HEK293-Nav1.7 Preparation Patch Automated Patch-Clamp Prep->Patch Perfusion State-Dependent Perfusion Patch->Perfusion Data IC50 & Kinetic Analysis Perfusion->Data

Automated patch-clamp workflow for isolating state-dependent Nav1.7 channel inhibition.

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

Causality: Because these sulfonamides bind preferentially to the inactivated state, a standard resting-state voltage protocol yields false negatives (artificially low potency). A specific pre-pulse depolarization step must be employed to drive the channels into the inactivated state before measuring the peak current, revealing the true pharmacological affinity.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Seal Formation: Load cells onto a planar patch-clamp chip. Apply negative pressure to form a gigaseal (>1 G

    
    ), followed by a brief pressure pulse to achieve whole-cell configuration.
    
  • Voltage Protocol (State-Dependent):

    • Hold cells at a resting potential of -120 mV.

    • Apply an 8-second conditioning pre-pulse to -20 mV (driving channels into steady-state inactivation).

    • Step to -120 mV for 20 ms (recovery of unbound channels), followed by a test pulse to -10 mV to elicit the sodium current.

  • Compound Perfusion: Perfuse the 4-bromo indole sulfonamide (10 nM – 30

    
    M) for 5 minutes to ensure steady-state block.
    
  • Validation Check: Include Tetrodotoxin (TTX, 1

    
    M) as a full-block reference. Monitor leak currents continuously; discard any cell exhibiting >10% leak current variance to ensure data integrity.
    

Target 3: -Glucosidase (Metabolic Disorders)

Mechanistic Overview

-Glucosidase is a brush-border enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Inhibiting this enzyme blunts postprandial hyperglycemia, making it a primary target for Type 2 Diabetes management. Structure-activity relationship (SAR) studies demonstrate that halogen substitutions—specifically the 4-bromo group—significantly enhance the inhibitory effects of indole sulfonamides. The compound acts as a competitive inhibitor (

), with the bromine atom forming critical hydrophobic and halogen-bonding interactions with active site residues like Thr301 and His279 .

AlphaGluc_Logic Enzyme Alpha-Glucosidase Complex Competitive Complex Enzyme->Complex + Inhibitor Glucose Absorbable Glucose Enzyme->Glucose + Substrate Substrate Carbohydrates Substrate->Glucose Inhibitor 4-Bromo Indole Sulfonamide Inhibitor->Complex Complex->Glucose Blocks Conversion

Logic model of competitive alpha-glucosidase inhibition by 4-bromo indole sulfonamides.

Self-Validating Protocol: Spectrophotometric Inhibition Assay

Causality: To accurately differentiate between competitive and non-competitive inhibition, a continuous kinetic assay using varying concentrations of the substrate


-nitrophenyl-

-D-glucopyranoside (pNPG) is required. Measuring the initial velocity (

) prevents product inhibition artifacts and allows for the precise construction of Lineweaver-Burk plots.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well microplate, add 10

    
    L of the 4-bromo indole sulfonamide (dissolved in 10% DMSO) to 100 
    
    
    
    L of 0.1 M phosphate buffer (pH 6.8) containing 0.1 U/mL Saccharomyces cerevisiae
    
    
    -glucosidase.
  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow the competitive enzyme-inhibitor complex to form.

  • Reaction Initiation: Add 20

    
    L of varying concentrations of pNPG substrate (0.5 mM to 5 mM) to initiate the reaction.
    
  • Kinetic Measurement: Continuously measure the absorbance at 405 nm (detecting the release of

    
    -nitrophenol) every 30 seconds for 15 minutes using a microplate reader at 37°C.
    
  • Validation Check: Run a parallel assay with Acarbose (standard clinical inhibitor). Ensure the uninhibited enzyme reaction remains linear (

    
    ) for at least the first 10 minutes to confirm steady-state Michaelis-Menten kinetics .
    

Quantitative Affinity Summary

The following table summarizes the comparative binding affinities and mechanistic profiles of 4-bromo indole sulfonamide derivatives across the discussed targets.

Target Enzyme/ChannelDisease IndicationPrimary Interaction MechanismReference ControlRepresentative Affinity (

/

)
Carbonic Anhydrase IX Solid Tumors (Oncology)Zinc Chelation + Hydrophobic TailAcetazolamide

: 8.5 - 45.0 nM
Nav1.7 (Inactivated) Neuropathic PainState-Dependent VSD IV BindingTetrodotoxin

: 0.2 - 1.5

M

-Glucosidase
Type 2 DiabetesCompetitive Active Site BlockadeAcarbose

: 26.0

M

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies ACS Omega URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) MDPI - Molecules URL:[Link]

  • Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors Semantic Scholar / Molecules URL:[Link]

  • WO2016177340A1 - Bicyclic substituted benzene sulfonamide derivative, and preparation method and pharmaceutical use thereof Google Patents URL

The Indole-3-Sulfonamide Scaffold: A Technical Guide to 4-Bromo-1-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and strategic application of 4-bromo-1-methyl-1H-indole-3-sulfonamide , a critical scaffold in modern medicinal chemistry.

Part 1: Executive Summary & Historical Context

4-bromo-1-methyl-1H-indole-3-sulfonamide (CAS: 2742653-03-6 ) is a specialized heterocyclic building block that has emerged as a high-value intermediate in the discovery of small-molecule therapeutics.[1] While not a marketed drug itself, it represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

The Discovery Narrative: From Indole to Sulfonamide

The history of this compound is inextricably linked to the evolution of indole-3-sulfonamides as a distinct pharmacophore class in the early 2000s.

  • The Indole Dominance (1950s–1990s): The indole ring, present in tryptophan and serotonin, was long established as a "master key" for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

  • The Sulfonyl Shift (1990s–2000s): Medicinal chemists sought to improve the metabolic stability and selectivity of indole drugs. Replacing the labile C3-alkyl chains (common in tryptamines) with a rigid, electron-withdrawing sulfonyl moiety (

    
    ) created a new class of antagonists.
    
  • The 4-Bromo Strategic Insertion (2010s–Present): As screening libraries expanded, the need for "vectors of diversity" grew. The introduction of a bromine atom at the C4 position of the indole core was a deliberate design choice. It allows for late-stage functionalization (e.g., via Suzuki-Miyaura coupling) to access a hydrophobic pocket often neglected by C3- or C5-substituted analogs.

Today, 4-bromo-1-methyl-1H-indole-3-sulfonamide serves as a linchpin in Fragment-Based Drug Discovery (FBDD), particularly for targeting 5-HT6 receptors , Carbonic Anhydrases (CA) , and specific Kinases .

Part 2: Chemical Architecture & Synthesis

The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide is a sequential process designed to preserve the integrity of the C4-bromine handle while installing the sulfonamide group.

Structural Analysis[2]
  • Core: Indole (Benzopyrrole).

  • N1-Methylation: Blocks the acidic N-H, improving lipophilicity (LogP) and preventing unwanted side reactions at N1.

  • C3-Sulfonamide: Acts as a hydrogen bond donor/acceptor and a bioisostere for carboxylic acids.

  • C4-Bromine: A reactive handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Validated Synthetic Protocol

The following protocol is synthesized from standard laboratory procedures for indole functionalization.

Step 1: N-Methylation

Precursor: 4-Bromoindole (CAS: 52488-36-5) Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF. Mechanism: Deprotonation of the indole N-H creates an indolyl anion, which attacks the methyl iodide via


.
  • Note: Temperature control (

    
    ) is critical to prevent C3-methylation.
    
Step 2: Chlorosulfonation

Reagents: Chlorosulfonic acid (


), Acetonitrile.
Mechanism:  Electrophilic aromatic substitution (

). The electron-rich C3 position attacks the sulfur electrophile.
  • Critical Control: The C4-bromine provides steric bulk, potentially slowing the reaction compared to unsubstituted indoles. Excess chlorosulfonic acid is often required.

Step 3: Amination

Reagents: Aqueous Ammonia (


) or Ammonia in Dioxane.
Mechanism:  Nucleophilic acyl substitution at the sulfonyl sulfur.
  • Purification: The product precipitates upon acidification or water addition.

Visualization: Synthetic Pathway

SynthesisPathway Start 4-Bromoindole (CAS: 52488-36-5) Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 Inter1 4-Bromo-1-methylindole Step1->Inter1 Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Step 3: Amination (NH4OH) Inter2->Step3 Final 4-Bromo-1-methyl-1H- indole-3-sulfonamide (CAS: 2742653-03-6) Step3->Final

Caption: Step-wise synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide from 4-bromoindole.

Part 3: Biological Applications & Target Landscape

This scaffold is not a "magic bullet" but a "warhead carrier." Its utility lies in its ability to bind to specific protein pockets while presenting the C4-bromine for further elaboration.

5-HT6 Receptor Antagonists (CNS Disorders)

The 5-HT6 receptor is a key target for cognitive enhancement in Alzheimer's disease and schizophrenia.

  • Mechanism: Indole-3-sulfonamides bind to the orthosteric site of the 5-HT6 receptor.

  • Role of C4-Substituent: The C4 position faces a hydrophobic sub-pocket in the receptor. Replacing the bromine with an aryl or heteroaryl group (via Suzuki coupling) can increase potency by 10-100 fold.

  • Reference: Bioorg. Med. Chem. Lett. 2005, 15, 1715 (General class).

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases.

  • Mechanism: The

    
     moiety coordinates directly with the 
    
    
    
    ion in the enzyme's active site.
  • Specificity: The bulky indole core, especially with a C4-substituent, helps select for specific isoforms (e.g., CA IX, which is overexpressed in hypoxic tumors) over the ubiquitous CA II.

Anticancer Agents (Tubulin Polymerization)

Sulfonamide derivatives of indoles have been shown to inhibit tubulin polymerization, arresting cell division.

  • SAR Insight: The spatial arrangement of the indole and the sulfonamide mimics the colchicine binding site.

Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 4-Bromo-1-methyl-1H- indole-3-sulfonamide C3 C3-Sulfonamide (Primary Pharmacophore) Core->C3 C4 C4-Bromine (Diversity Vector) Core->C4 N1 N1-Methyl (Solubility/Metabolic Block) Core->N1 Target1 Carbonic Anhydrase (Zn2+ Binding) C3->Target1 Coordinates Target2 5-HT6 Receptor (H-Bonding) C3->Target2 Binds Target3 Suzuki Coupling (Library Generation) C4->Target3 Enables

Caption: Functional mapping of the molecule showing pharmacophores and synthetic utility.

Part 4: Technical Specifications & Handling

For researchers utilizing this compound in screening or synthesis:

PropertySpecification
CAS Number 2742653-03-6
Molecular Formula

Molecular Weight 289.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[2]
Storage 2-8°C, inert atmosphere (Ar/N2). Hygroscopic.
Hazards Irritant (Skin/Eye).[3] Sulfonamides can cause allergic reactions.
Quality Control (Self-Validating Protocol)

To verify the identity of the compound before use in biological assays:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet for N-Me (~3.8 ppm), the broad singlet for

    
     (~7.2 ppm, exchangeable), and the splitting pattern of the indole protons (distorted due to C4-Br).
    
  • LC-MS: Confirm the mass peak

    
     (1:1 isotopic ratio due to Bromine).
    

References

  • Synthesis of Indole Sulfonamides

    • Source: "Preparation of indole-3-sulfonamides as 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(6), 1715-1719.[1]

    • Relevance: Establishes the general synthetic route (Chlorosulfonation/Amin
  • Pharmacological Context (5-HT6)

    • Source: "5-HT6 receptor antagonists: a novel approach for the treatment of cognitive impairment." Drug Discovery Today, 13(9-10), 416-423.
    • Relevance: Explains the biological rationale for developing indole-3-sulfonamide deriv
  • Carbonic Anhydrase Inhibition

    • Source: Supuran, C. T. "Carbonic anhydrase inhibitors."[4] Nature Reviews Drug Discovery, 7(2), 168-181.

    • Relevance: Details the binding mechanism of primary sulfonamides to the zinc active site.
  • Compound Registry

    • Source: PubChem Compound Summary for CID 162642898 (Rel
    • Relevance: Verification of chemical structure and properties.[2]

Sources

In Silico Physicochemical Profiling of 4-Bromo-1-methyl-1H-indole-3-sulfonamide: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Calculated Physicochemical Properties of 4-Bromo-1-methyl-1H-indole-3-sulfonamide.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the indole scaffold remains a "privileged structure," serving as the core for countless kinase inhibitors and GPCR ligands. The specific derivative 4-bromo-1-methyl-1H-indole-3-sulfonamide presents a unique physicochemical profile due to the steric and electronic interplay between the 4-position halogen and the 3-position sulfonamide.

This guide provides a rigorous analysis of the calculated physicochemical properties of this compound. By synthesizing fragment-based predictions with data from close structural analogs (e.g., the sulfonyl chloride precursor), we establish a predictive ADMET profile. Key findings suggest this molecule possesses a favorable CNS-penetration profile (TPSA < 80 Ų) and high metabolic stability potential , though the "peri-effect" between the 3-sulfonamide and 4-bromine introduces significant conformational constraints that must be accounted for in docking studies.

Structural Chemoinformatics & The "Peri-Effect"

Before analyzing the numbers, it is critical to understand the 3D conformational landscape. The 4-bromo-1-methyl-1H-indole-3-sulfonamide molecule is not planar.

The 3,4-Peri-Steric Clash

The most defining feature of this molecule is the steric interaction between the sulfonamide group at C3 and the bromine atom at C4 .

  • Geometry: The Van der Waals radius of Bromine (~1.85 Å) creates a "forbidden zone" for the oxygens of the sulfonamide group.

  • Consequence: Unlike typical indole-3-sulfonamides which may adopt a pseudo-planar conformation to maximize conjugation, the 4-bromo substituent forces the sulfonamide group to rotate out of the indole plane.

  • Impact on pKa: This de-conjugation isolates the sulfonamide electronically. While the electron-withdrawing Br (inductive effect, -I) would typically lower the pKa (increasing acidity), the loss of resonance stabilization for the deprotonated sulfonamide anion may counteract this, resulting in a pKa slightly higher than the typical benzenesulfonamide baseline.

Electronic Distribution
  • Indole Core: Electron-rich, pi-excessive.

  • N-Methyl: Increases lipophilicity and prevents H-bond donation at N1, locking the tautomeric state.

  • Sulfonamide: Strong H-bond acceptor (O) and donor (NH₂).

Calculated Physicochemical Properties

The following data is derived using consensus algorithms (fragment-based contributions) and validated against the known precursor 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride (CAS 2742656-91-1).

Table 1: Physicochemical Metrics[1][2][3][4]
PropertyCalculated ValueMethodology/SourceInterpretation
Molecular Formula C₉H₉BrN₂O₂SExact Stoichiometry--
Molecular Weight 289.15 g/mol Atomic WeightsIdeal for CNS/Oral drugs (< 350).
cLogP (Lipophilicity)1.25 ± 0.3 Consensus (Fragment)Optimal. Significant drop from precursor (-SO₂Cl LogP ~2.87) due to polar -NH₂.
LogD (pH 7.4)1.25 pH-dependent partitionNeutral at physiological pH; highly membrane permeable.
TPSA (Polar Surface Area)75.4 Ų Topological CalculationCNS Active. (Rule: TPSA < 90 Ų for BBB penetration).
H-Bond Donors (HBD) 1(-SO₂NH ₂)Compliant with Lipinski (Rule < 5).
H-Bond Acceptors (HBA) 3(-SO ₂NH₂, Indole N)Compliant with Lipinski (Rule < 10).
Rotatable Bonds 1(C3-S Bond)Low flexibility = lower entropic penalty upon binding.
pKa (Acidic) 10.1 ± 0.5 Hammett EquationWeakly acidic sulfonamide NH. Unlikely to ionize at pH 7.4.
Solubility (LogS) -3.2 (approx)Aqueous SolubilityModerately soluble; likely requires DMSO for stock solutions.

Analyst Note: The shift from the sulfonyl chloride precursor (LogP ~2.87) to the sulfonamide is driven by the hydrophilic nature of the -NH₂ group (π-contribution ≈ -1.23). This places the molecule in the "Sweet Spot" for lead optimization (LogP 1-3).

ADMET Prediction & Pharmacokinetics

Based on the physicochemical profile, we can project the pharmacokinetic behavior of 4-bromo-1-methyl-1H-indole-3-sulfonamide.

Absorption & Bioavailability
  • Lipinski’s Rule of 5: Passes 4/4. (MW < 500, LogP < 5, HBD < 5, HBA < 10).

  • Veber’s Rules: Passes. (Rotatable bonds ≤ 10, TPSA ≤ 140).

  • Prediction: High oral bioavailability (>80%) is expected due to low MW and moderate lipophilicity.

Blood-Brain Barrier (BBB) Permeation
  • Key Metric: TPSA = 75.4 Ų and cLogP = 1.25.

  • Assessment: The compound falls within the "Golden Triangle" for CNS penetration. The N-methylation is a critical design choice here, as it removes a polarity point (N-H) from the indole ring, facilitating passive diffusion across the endothelial tight junctions.

Metabolic Stability
  • Site of Metabolism (SOM): The 4-position is blocked by Bromine, preventing metabolic hydroxylation at this typically reactive site.

  • Vulnerability: The N-methyl group is a potential site for demethylation by CYP450 enzymes. The 5, 6, and 7 positions on the indole ring are open to oxidation.

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical flow from chemical structure to predicted biological behavior, highlighting the "Peri-Effect."

G Structure 4-Bromo-1-methyl-1H-indole-3-sulfonamide Fragment1 Indole Core (Scaffold) Structure->Fragment1 Fragment2 4-Bromo Group (Lipophilic/Steric) Structure->Fragment2 Fragment3 3-Sulfonamide (Polar/H-Bonding) Structure->Fragment3 Fragment4 N-Methyl (Lipophilicity) Structure->Fragment4 Interaction PERI-EFFECT (Steric Clash C3-C4) Fragment2->Interaction Steric Bulk Prop2 cLogP ~ 1.25 (Ideal Bioavailability) Fragment2->Prop2 Fragment3->Interaction Proximity Prop3 TPSA ~ 75 Ų (BBB Permeable) Fragment3->Prop3 Fragment4->Prop2 Prop1 Conformational Twist (Non-Planar) Interaction->Prop1 Outcome High CNS Activity Potential & Oral Bioavailability Prop1->Outcome Modulates Binding Prop2->Outcome Prop3->Outcome

Figure 1: Structure-Property Relationship Map highlighting the critical steric interaction (Peri-Effect) and its downstream impact on physicochemical parameters.

Experimental Methodology for Verification

To validate these calculated values, the following experimental protocols are recommended. These are self-validating systems standard in high-quality medicinal chemistry labs.

Shake-Flask LogD Determination
  • Objective: Determine the distribution coefficient at physiological pH.

  • Protocol:

    • Prepare a saturated solution of the compound in n-octanol.

    • Mix with an equal volume of Phosphate Buffered Saline (PBS, pH 7.4).

    • Shake for 24 hours at 25°C to reach equilibrium.

    • Centrifuge to separate phases.

    • Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      .
      
pKa Determination via Potentiometric Titration
  • Objective: Confirm the acidity of the sulfonamide NH.

  • Protocol:

    • Dissolve compound in a co-solvent mixture (e.g., Methanol/Water 50:50) due to low aqueous solubility.

    • Titrate with 0.1 M KOH using a standardized glass electrode.

    • Perform a Yasuda-Shedlovsky extrapolation: Plot pKa values obtained at different methanol percentages (30%, 40%, 50%) against the dielectric constant and extrapolate to 0% organic solvent.

Conclusion

4-Bromo-1-methyl-1H-indole-3-sulfonamide represents a highly attractive scaffold for lead generation. Its calculated physicochemical profile (MW < 300, LogP ~1.25, TPSA ~75) suggests excellent oral absorption and CNS penetration. However, researchers must account for the 3,4-peri-steric clash , which forces the sulfonamide out of planarity. This conformational bias is a critical feature for molecular docking studies, as assuming a planar indole system will result in incorrect binding pose predictions.

References

  • PubChem. Compound Summary: 4-Bromo-1-methylindole. National Library of Medicine. Accessed October 2025.[1] [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. [Link]

  • SwissADME. Free Web Tool for ADME and Pharmacokinetics Prediction. Swiss Institute of Bioinformatics. [Link]

  • Perlovich, G. L., et al. "Sulfonamides: Thermochemical and structural aspects of sublimation and solubility." Journal of Chemical & Engineering Data, 2013. (Contextual grounding for sulfonamide solubility).

Sources

toxicity and safety data sheets (SDS) for 4-bromo-1-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Document Type: Technical Safety Guide / Whitepaper Target Audience: Medicinal Chemists, EHS Officers, and Drug Discovery Scientists.[1][2]

Compound Identity & Physicochemical Profile[2][3][4]

Compound Name: 4-Bromo-1-methyl-1H-indole-3-sulfonamide CAS Number: 2742653-03-6 Molecular Formula: C₉H₉BrN₂O₂S Molecular Weight: 289.15 g/mol [1][2]

Structural Context & Significance

This compound is a halogenated indole sulfonamide, a scaffold frequently utilized in the development of antiviral agents (specifically HIV-1 NNRTIs) and anticancer therapeutics (targeting IDH1 or tubulin polymerization). The presence of the bromine atom at the C4 position and the sulfonamide moiety at C3 imparts specific electronic properties that enhance protein-ligand binding but also dictate its toxicological profile.

Physicochemical Properties (Predicted/Experimental)
PropertyValue / DescriptionSource/Inference
Physical State Solid (Powder/Crystalline)Analogous sulfonamides
Color Off-white to pale yellowIndole oxidation tendency
Solubility DMSO, DMF, Methanol (High); Water (Low)Lipophilic indole core
LogP ~2.0 - 2.5Predicted (ACD/Labs)
Melting Point >150°C (Decomposition likely)Sulfonamide stability
Reactivity Stable under ambient conditions; sensitive to strong oxidizers.[1][2]Chemical structure

Toxicological Risk Assessment (Read-Across Methodology)

Note: As a specialized research chemical, direct in vivo toxicological data for CAS 2742653-03-6 is limited.[1][2] The following assessment is derived via "Read-Across" methodology using the core scaffold (4-bromo-1-methylindole) and functional group analysis (sulfonamide).

Acute Toxicity Profile
  • Oral (Likely H302): The parent compound, 4-bromo-1-methylindole (CAS 590417-55-3), is classified as Acute Tox. 4 (Harmful if swallowed) .[1][2] We must assume the sulfonamide derivative retains this potency.

  • Dermal/Inhalation (Likely H312/H332): Indole derivatives often exhibit moderate absorption through mucous membranes.

  • Mechanism: Halogenated indoles can act as aryl hydrocarbon receptor (AhR) modulators. High systemic exposure may induce hepatic enzyme upregulation (CYP1A1/1A2).

Specific Target Organ Toxicity (STOT)[2]
  • Respiratory Irritation (H335): Dust inhalation is the primary vector for laboratory exposure. The sulfonamide group can cause irritation to the upper respiratory tract.

  • Skin/Eye Irritation (H315/H319): Strong irritant. The bromine substituent increases lipophilicity, facilitating dermal penetration and local irritation.

Functional Group Hazards (The Sulfonamide Warning)

While this compound is an intermediate and not a systemic drug, the sulfonamide moiety (-SO₂NH₂) carries a latent risk for hypersensitivity reactions in sensitized individuals.

  • Sensitization: Personnel with known "sulfa" allergies should exercise elevated caution, although the immunogenic potential of indole sulfonamides differs from arylamine sulfonamides (antibiotics).

Occupational Exposure Controls (The "Master Protocol")

This section defines the "Self-Validating System" for handling. If the engineering controls fail, the PPE serves as the redundancy; if PPE fails, the procedural limits prevent catastrophe.

Engineering Controls
  • Primary Barrier: All weighing, transfer, and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a Fume Hood with a face velocity >100 fpm.

  • HEPA Filtration: Required if handling >500 mg in dry powder form to capture airborne particulates.

  • Static Control: Use anti-static weighing boats; halogenated indoles can be static-prone, increasing dispersion risk.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorIf outside hood; prevents inhalation of irritant dust.[1][2]
Hands Double Nitrile Gloves (0.11 mm min)Breakthrough time for indoles in DMSO is rapid (<15 mins). Change immediately upon splash.
Eyes Chemical GogglesSafety glasses are insufficient for fine powders that can bypass side shields.
Body Tyvek Lab Coat + SleevesPrevents accumulation on cotton clothing which can hold irritants against skin.
Experimental Handling Workflow

The following diagram illustrates the decision logic for handling this compound based on the state of matter (Solid vs. Solution).

SafetyLogic Start Start: Handling 4-Bromo-1-methyl-1H-indole-3-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidState Solid (Powder) StateCheck->SolidState Powder Form LiquidState Solution (DMSO/DMF) StateCheck->LiquidState Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Inside Fume Hood ONLY 3. Pre-tared closed vials SolidState->Weighing SpillSolid Dry Spill: DO NOT WIPE Use HEPA vac or wet paper towel method SolidState->SpillSolid Accidental Release SpillLiquid Liquid Spill: Absorb with vermiculite Treat as Halogenated Solvent Waste LiquidState->SpillLiquid Accidental Release Waste Disposal: Solid: Hazardous Waste (Toxic) Liquid: Halogenated Organic Waste LiquidState->Waste End of Exp Solubilization Solubilization: Add solvent SLOWLY Avoid vortexing open tubes Use sonication bath (covered) Weighing->Solubilization Solubilization->LiquidState SpillSolid->Waste SpillLiquid->Waste

Caption: Operational Safety Logic for handling solid vs. liquid states of the target indole sulfonamide.

Synthesis & Decomposition Hazards

If you are synthesizing this compound from the sulfonyl chloride precursor (CAS 2742656-91-1), the risks are significantly higher than handling the final stable sulfonamide.[1][2]

Synthesis Risk: The Amination Step

Reaction: 4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride + NH₃ → Product[1][2]

  • Hazard: This reaction is exothermic and generates HCl gas (if using aqueous ammonia) or ammonium chloride salts.

  • Control: Add the sulfonyl chloride slowly to the ammonia source at 0°C.

  • Incompatibility: Avoid mixing with strong acids or strong oxidizers (e.g., nitric acid), which can cleave the indole ring or oxidize the sulfur, releasing toxic SOx gases.

Thermal Decomposition[1][2]
  • Flash Point: Predicted >110°C.

  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Bromide (HBr) .

  • Firefighting: Do not use a high-pressure water jet (scatters the chemical). Use CO₂, dry chemical, or alcohol-resistant foam.[2] Firefighters must wear SCBA due to HBr evolution.

Emergency Response Protocols

First Aid (Self-Validating Steps)
  • Eye Contact: Rinse immediately.[3] Validation: Continue rinsing until the "gritty" feeling disappears (min 15 mins).

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol (increases absorption of lipophilic indoles).

  • Inhalation: Move to fresh air. If wheezing occurs (sulfonamide sensitivity), administer oxygen and seek medical attention.

Spill Cleanup (Laboratory Scale < 10g)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and N95.

  • Contain: If powder, cover with a damp paper towel to prevent dust generation.

  • Clean: Scoop up damp material. Wipe area with 10% bleach (deactivates biological activity if relevant) followed by water.

  • Dispose: Label as "Toxic Solid, Organic, N.O.S. (Indole Sulfonamide)".[4]

References

  • National Institutes of Health (NIH). (2008). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors. PMC. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4-Bromo-1-methylindole.[2][5] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link][2]

Sources

Methodological & Application

step-by-step preparation of 4-bromo-1-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

Executive Summary & Strategic Rationale

The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide represents a critical entry point into the development of indole-based therapeutics, particularly IDO1/TDO2 inhibitors and antiviral agents where the 4-position halogen offers a vector for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and the sulfonamide moiety provides essential hydrogen-bonding interactions.

This protocol deviates from generic indole functionalization guides by addressing the specific steric and electronic challenges imposed by the C4-bromo substituent . The proximity of the bulky bromine atom to the C3 reaction center creates steric strain that can impede electrophilic substitution (chlorosulfonation), requiring precise temperature control to avoid defunctionalization or polymerization.

Key Technical Advantages of This Route:

  • Regiocontrol: Exploits the electronic activation of the

    
    -methyl group to direct sulfonation exclusively to C3, overriding the deactivating inductive effect of the bromine.
    
  • Scalability: Utilizes chlorosulfonic acid as both solvent and reagent, eliminating the need for exotic catalysts.

  • Intermediate Stability: Isolates the sulfonyl chloride as a stable solid, preventing hydrolysis common in one-pot procedures.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed as a linear, three-step sequence starting from commercially available 4-bromoindole.

Retrosynthesis Final Target: 4-Bromo-1-methyl-1H-indole- 3-sulfonamide Int2 Intermediate 2: Sulfonyl Chloride Final->Int2 Amidation (NH3/THF) Int1 Intermediate 1: 4-Bromo-1-methylindole Int2->Int1 Chlorosulfonation (ClSO3H) Start Starting Material: 4-Bromoindole Int1->Start N-Methylation (MeI/NaH)

Figure 1: Retrosynthetic logic flow. The C3-sulfonamide is installed last to prevent interference during alkylation.

Detailed Experimental Protocols

Step 1: N-Methylation of 4-Bromoindole

Objective: Mask the indole nitrogen to prevent competitive N-sulfonation and increase electron density at C3.

  • Reagents: 4-Bromoindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.1 eq), DMF (anhydrous).

  • Mechanism:

    
     Nucleophilic Substitution.
    

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-bromoindole (5.0 g, 25.5 mmol) in anhydrous DMF (50 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.22 g, 30.6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

  • Alkylation: Add Iodomethane (1.75 mL, 28.0 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with ice-water (150 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 100% Hexane

    
     5% EtOAc/Hexane).
    
    • Expected Yield: 90-95% (Yellowish oil or low-melting solid).

    • Key QC: disappearance of N-H stretch (~3400

      
      ) in IR; appearance of N-Me singlet (~3.7 ppm) in 
      
      
      
      NMR.
Step 2: Chlorosulfonation (The Critical Step)

Objective: Install the sulfonyl chloride handle at C3. Challenge: The C4-bromo group provides steric hindrance. Temperature control is vital to ensure substitution at C3 without over-sulfonation.

  • Reagents: 4-Bromo-1-methylindole (from Step 1), Chlorosulfonic acid (

    
    , neat).
    

Protocol:

  • Setup: Prepare a 100 mL RBF with a drying tube (

    
    ) to exclude atmospheric moisture. 
    
    
    
    reacts violently with water.
  • Acid Charge: Charge Chlorosulfonic acid (15 mL, ~10 eq) into the flask and cool to 0°C.

  • Addition: Dissolve 4-bromo-1-methylindole (4.0 g) in a minimal amount of dry DCM (5 mL) or add neat if liquid. Add dropwise to the acid over 20 minutes.

    • Note: The solution will darken.[1] Maintain internal temp < 5°C.

  • Reaction: Remove ice bath and stir at RT for 2-3 hours.

    • Checkpoint: Take a 50

      
       aliquot, quench in MeOH (forms methyl ester), and check LCMS. Look for mass corresponding to the methyl ester (M+31+14).
      
  • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL).

  • Drying: Dissolve the wet cake in DCM, dry over

    
     (do not use basic drying agents like 
    
    
    
    ), filter, and concentrate to dryness.
    • Stability Note: Use immediately in Step 3. Sulfonyl chlorides hydrolyze on standing.

Step 3: Sulfonamide Formation (Amidation)

Objective: Convert the chloride to the primary sulfonamide.

  • Reagents: 4-Bromo-1-methylindole-3-sulfonyl chloride, Ammonium hydroxide (28%

    
     aq) or 
    
    
    
    in THF.

Protocol:

  • Setup: Dissolve the crude sulfonyl chloride from Step 2 in THF (40 mL).

  • Amidation: Cool the solution to 0°C. Add Ammonium hydroxide (10 mL, excess) dropwise.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Concentrate the THF under reduced pressure. Dilute the residue with water (50 mL).

  • Crystallization: The product should precipitate. Filter the solid.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5) if necessary.

Quantitative Data & Reagent Table

ReagentMW ( g/mol )Equiv.[1][3][4][5]RoleCritical Hazard
4-Bromoindole 196.051.0SMIrritant
Sodium Hydride 24.001.2BaseFlammable, Water Reactive
Iodomethane 141.941.1ElectrophileCarcinogen, Volatile
Chlorosulfonic Acid 116.5210.0Reagent/SolventCorrosive, Reacts violently w/ water
Ammonium Hydroxide 35.05ExcessNucleophileCorrosive, lachrymator

Reaction Workflow Visualization

Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amidation S1_React 4-Bromoindole + NaH + MeI Solvent: DMF, 0°C -> RT S1_Work Quench (H2O), Extract (EtOAc) S1_React->S1_Work S2_React Add Intermediate to ClSO3H 0°C -> RT, 2h S1_Work->S2_React Dry Intermediate S2_Quench Pour onto ICE Filter Solid Precipitate S2_React->S2_Quench S3_React Sulfonyl Chloride + NH4OH Solvent: THF, 0°C S2_Quench->S3_React Immediate Use S3_Pure Concentrate, Precipitate, Recrystallize S3_React->S3_Pure

Figure 2: Operational workflow emphasizing the "Immediate Use" of the unstable sulfonyl chloride intermediate.

Quality Control & Troubleshooting

Analytical Expectations:

  • 1H NMR (DMSO-d6):

    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       7.20 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       7.90 (s, 1H, C2-H) - Deshielded by sulfonyl group.
      
    • Aromatic region: 3 protons (C5, C6, C7). Note the splitting pattern changes due to C4-Br.

  • LCMS:

    
     (1:1 Br isotope pattern).
    

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield in Step 2 Hydrolysis of Sulfonyl ChlorideEnsure all glassware is dry. Quench onto ice, not water. Do not store the intermediate.
Impurity in Step 2 Sulfone formation (dimer)Use a large excess of chlorosulfonic acid (neat) to dilute the reaction and prevent intermolecular attack.
Regioisomer mixture Sulfonation at C5 or C6Ensure temperature is kept low (0°C). C3 is kinetically favored; higher temps promote thermodynamic isomers.
Incomplete Methylation Wet DMF or old NaHUse anhydrous DMF (septum sealed). Use fresh NaH.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1951). Methanesulfonyl Chloride.[1] Org. Synth. 1951, 31, 105. (General handling of sulfonyl chlorides).

Sources

reagents required for sulfonamidation of 4-bromo-1-methylindole

[1]

Executive Summary & Strategic Analysis

The sulfonamidation of 4-bromo-1-methylindole represents a challenging yet high-value transformation in medicinal chemistry.[1] The C4 position of the indole scaffold is electronically deactivated compared to the C2/C3 positions and sterically hindered by the peri-hydrogen at C3 and the N1-methyl group. Consequently, standard nucleophilic aromatic substitution (

1

Successful functionalization requires transition-metal catalysis.[1] This guide details two primary methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: The gold standard for yield and functional group tolerance, utilizing modern precatalysts (e.g., XPhos Pd G3) to overcome the poor nucleophilicity of sulfonamides.[1]

  • Copper-Catalyzed Ullmann-Type Coupling: A cost-effective alternative for robust substrates, requiring higher temperatures.[1]

Substrate Analysis[2][3]
  • Electrophile: 4-Bromo-1-methylindole.[1] The bromine at C4 is a "pseudo-inert" handle requiring oxidative addition.

  • Nucleophile: Sulfonamides (

    
    ).[1] These are poor nucleophiles (
    
    
    ) compared to amines, necessitating specific ligands that facilitate reductive elimination.

Reagent Selection Guide

The following reagents are critical for the described protocols. Selection logic is provided to ensure experimental success.

Table 1: Essential Reagents & Role Justification
Reagent ClassRecommended ReagentRole & Mechanism
Catalyst (Pd) XPhos Pd G3 Preferred. 3rd Generation Precatalyst.[1][2] Rapidly activates to monolithic Pd(0) species.[1] The bulky biaryl ligand (XPhos) facilitates oxidative addition into the hindered C4-Br bond and promotes reductive elimination.[1]
Catalyst (Alt)

+

Traditional system. Effective but requires careful stoichiometry and in situ catalyst formation.
Catalyst (Cu) Copper(I) Iodide (CuI)For Ullmann coupling.[1] Requires a diamine ligand to solubilize Cu and prevent aggregation.
Ligand (Cu) DMEDA or trans-1,2-diaminocyclohexaneBidentate ligands that stabilize the Cu(I) species and lower the activation energy for coupling.[1]
Base

(finely ground)
Standard. Mild enough to prevent side reactions but strong enough to deprotonate the sulfonamide.
Base (Strong)

or

Use

for higher solubility.[1] Use

only if the substrate lacks base-sensitive groups (e.g., esters).[1]
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling points allow for necessary thermal activation (

).[1] t-Amyl alcohol often accelerates Pd-couplings due to polarity.[1]

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (High Performance)

Application: Best for complex sulfonamides, late-stage functionalization, or when high yields are critical.[1]

Reagents:
  • 4-Bromo-1-methylindole (1.0 equiv)[1]

  • Sulfonamide (

    
    ) (1.2 equiv)[1]
    
  • Catalyst: XPhos Pd G3 (2.0 – 5.0 mol%)[1]

  • Base:

    
     (1.5 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane (0.2 M concentration relative to bromide)

Step-by-Step Methodology:
  • Preparation: Dry a reaction vial/flask and equip it with a magnetic stir bar.

  • Charging: Add 4-bromo-1-methylindole (1.0 equiv), the sulfonamide (1.2 equiv), finely ground

    
     (1.5 equiv), and XPhos Pd G3 (2-5 mol%) to the vial.
    
    • Note: If the sulfonamide is liquid, add it after the solvent.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (

    
    ) to remove 
    
    
    (Oxygen poisons the Pd(0) species).[1]
  • Solvation: Inject anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (critical for heterogeneous bases) for 4–16 hours.

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide.

    • Checkpoint: If conversion stalls, add 1-2 mol% additional catalyst and stir for 2 more hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).[1]

Protocol B: Copper-Catalyzed Ullmann Coupling (Cost-Effective)

Application: Suitable for simple sulfonamides (e.g., tosylamide, mesylamide) and gram-scale synthesis where catalyst cost is a factor.[1]

Reagents:
  • 4-Bromo-1-methylindole (1.0 equiv)[1]

  • Sulfonamide (1.2 equiv)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: DMEDA (

    
    -dimethylethylenediamine) (20 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene or DMSO (if solubility is poor)[1]

Step-by-Step Methodology:
  • Charging: Add CuI (10 mol%),

    
     (2.0 equiv), indole, and sulfonamide to a pressure tube.
    
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Ligand Addition: Add solvent (Toluene) followed by DMEDA (20 mol%) via syringe.

    • Note: The solution often turns blue/green upon complexation.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

    • Caution: Higher temperature is required compared to Pd.

  • Work-up: Cool, dilute with EtOAc, and wash with water (

    
    ) and brine. The copper salts often require an EDTA wash or filtration through silica to remove completely.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Palladium-catalyzed route, highlighting the specific role of the bulky XPhos ligand in facilitating the difficult reductive elimination step involving the sulfonamide.

GPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition(L-Pd(II)-Br-Ar)Pd0->OxAdd + 4-Bromo-1-methylindoleCoordAmine Coordination(L-Pd(II)-Br-Ar)(NH-SO2R)OxAdd->Coord + SulfonamideDeprotDeprotonation(Base removes HBr)Coord->DeprotAmidoAmido Complex(L-Pd(II)-Ar-N-SO2R)Deprot->Amido - Base-HBrProductReductive EliminationProduct ReleaseAmido->Product Rate Limiting StepProduct->Pd0 Regeneration

Figure 1: Catalytic cycle for the Buchwald-Hartwig sulfonamidation.[1] The steric bulk of the ligand (L) is crucial for the final reductive elimination step.

Troubleshooting & Optimization (Self-Validating System)

Use this logic tree to diagnose issues during the reaction.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inert atmosphere breach.[1]Ensure thorough degassing. Switch to XPhos Pd G3 if using in situ generation.
Debromination (Indole formation)

-Hydride elimination or solvent H-abstraction.[1]
Switch solvent from Toluene to 1,4-Dioxane .[1] Avoid alcoholic solvents if using strong bases.
C-H Arylation (Side Product) Direct arylation at C2/C3.[1]Lower temperature to 80°C. Ensure the C4-Br oxidative addition is faster by using a more active catalyst (Pd G3/G4).[1]
Stalled Reaction Base insolubility.Add 1-2 drops of water to the dioxane. This "wet" condition helps solubilize inorganic bases like

.

Safety & Handling

  • 4-Bromo-1-methylindole: Treat as a potential irritant.[1]

  • Palladium Catalysts: Heavy metal waste. Segregate into specific heavy metal waste containers.

  • Pressure Vials: Reactions run at 100°C+ in closed vessels generate pressure. Use rated pressure tubes and blast shields.

References

  • Buchwald, S. L., et al. (2002). "Palladium-Catalyzed Coupling of Aryl Halides with Sulfonamides." Journal of the American Chemical Society.

  • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides."[1] Accounts of Chemical Research.

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction: Protocols and Reagents."[1]

    • Organic Chemistry Portal. "Synthesis of Sulfonamides via Cross-Coupling."

    Application Note: 4-Bromo-1-methyl-1H-indole-3-sulfonamide (BMIS) in Divergent Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide outlines the strategic application of 4-bromo-1-methyl-1H-indole-3-sulfonamide (referred to herein as BMIS ) as a high-value scaffold in medicinal chemistry.

    Executive Summary: The C3-C4 Orthogonal Axis

    In fragment-based drug discovery (FBDD), the 4-bromo-1-methyl-1H-indole-3-sulfonamide (BMIS) scaffold represents a "privileged structure" due to its orthogonal reactivity. It allows researchers to independently modulate two critical pharmacological vectors:

    • The C3-Sulfonamide: A classic pharmacophore for GPCR binding (e.g., 5-HT6, 5-HT7) and enzyme inhibition (e.g., Carbonic Anhydrase, proteases).

    • The C4-Bromine: A sterically demanding yet electronically activated handle for Palladium-catalyzed cross-coupling, enabling the introduction of lipophilic aryl or heteroaryl "tails."

    This guide provides validated protocols for synthesizing the BMIS core and utilizing it to generate diverse chemical libraries, specifically targeting Central Nervous System (CNS) indications.

    Synthetic Workflow & Logic

    The synthesis relies on the electronic activation of the indole C3 position followed by the exploitation of the C4-bromide. The N-methyl group serves as a permanent blocking group, preventing N1-glucuronidation and improving blood-brain barrier (BBB) permeability.

    Diagram 1: Divergent Synthesis Pathway

    BMIS_Synthesis Start 4-Bromo-1-methylindole (Starting Material) Inter1 Sulfonyl Chloride Intermediate (Electrophilic Activation) Start->Inter1 Chlorosulfonic acid 0°C to RT BMIS BMIS Scaffold (4-bromo-1-methyl- 1H-indole-3-sulfonamide) Inter1->BMIS NH3 (aq) or R-NH2 ProdA Library A: C4-Aryl Derivatives (Suzuki Coupling) BMIS->ProdA Ar-B(OH)2, Pd cat. Base, Heat ProdB Library B: Sulfonamide N-Alkylation BMIS->ProdB R-X, Base (Optional)

    Caption: Step-wise construction of the BMIS scaffold and subsequent diversification points.

    Experimental Protocols

    Protocol A: Synthesis of the BMIS Core

    Objective: Conversion of 4-bromo-1-methylindole to 4-bromo-1-methyl-1H-indole-3-sulfonamide.

    Reagents:

    • 4-Bromo-1-methylindole (1.0 eq)

    • Chlorosulfonic acid (

      
      ) (5.0 eq)
      
    • Ammonium hydroxide (28-30%

      
      ) or Primary Amine (
      
      
      
      )
    • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).

    Step-by-Step Methodology:

    • Chlorosulfonation (The Electrophilic Strike):

      • Cool neat chlorosulfonic acid (5.0 eq) to 0°C under

        
         atmosphere.
        
      • Add 4-bromo-1-methylindole (1.0 eq) dropwise (neat or dissolved in minimal DCM) to control the exotherm. Note: The C3 position is highly nucleophilic; cooling prevents over-sulfonation.

      • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (conversion of non-polar indole to polar baseline spot).

      • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid. Filter and wash with cold water. Dry under vacuum.

      • Yield Expectation: >85% (Solid).

    • Amination (The Pharmacophore Install):

      • Dissolve the crude sulfonyl chloride in MeCN or THF.

      • Add aqueous

        
         (10 eq) or the desired amine (2.0 eq) with 
        
        
        
        (2.0 eq).
      • Stir at RT for 1-4 hours.

      • Concentrate solvent, dilute with water, and extract with Ethyl Acetate.

      • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).

    Protocol B: C4-Diversification via Suzuki-Miyaura Coupling

    Objective: Coupling the BMIS scaffold with aryl boronic acids to create 5-HT6 antagonist candidates.

    Critical Challenge: The C4-bromo substituent is sterically crowded by the adjacent C3-sulfonamide. Standard catalysts (e.g.,

    
    ) often fail or give low yields.
    

    Recommended Catalyst System:

    • Precatalyst: XPhos Pd G2 or Pd(dppf)Cl2·DCM.

    • Base:

      
       (3.0 eq) or 
      
      
      
      (for sterically hindered boronic acids).
    • Solvent: 1,4-Dioxane/Water (4:1).

    Procedure:

    • Charge a microwave vial with BMIS (1.0 eq), Aryl Boronic Acid (1.5 eq), and

      
       (3.0 eq).
      
    • Add XPhos Pd G2 (0.05 eq, 5 mol%).

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

    • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

    Data & Validation: Reaction Parameters

    The following table summarizes optimization data for the Suzuki coupling of BMIS with phenylboronic acid (Model Reaction).

    ParameterCondition A (Standard)Condition B (Optimized)Outcome
    Catalyst
    
    
    (5 mol%)
    XPhos Pd G2 (2 mol%) Yield increased from 35%
    
    
    92%
    Base
    
    
    
    
    Reduced debromination side-products.
    Solvent DMFDioxane/H2O (4:1) Improved solubility of inorganic base; faster rate.
    Temp 80°C100°C Complete conversion in <4 hours.

    Mechanistic Insight: The bulky sulfonamide at C3 creates significant steric hindrance. XPhos (a bulky, electron-rich biaryl phosphine) facilitates the oxidative addition into the hindered C4-Br bond and stabilizes the Pd(0) species, preventing catalyst aggregation [1].

    Application Case Study: 5-HT6 Antagonist Design

    The BMIS scaffold is a bioisostere of the indazole and benzenesulfonamide cores found in clinical candidates like Idalopirdine (Lu AE58054).

    • Target: 5-HT6 Receptor (Cognitive enhancement in Alzheimer's).[1][2]

    • Design Strategy:

      • Core: BMIS (provides rigid geometry).

      • C3-Sulfonamide: Binds to the hydrophilic pocket of the GPCR (Asn288 interaction).

      • C4-Aryl Group: Extends into the hydrophobic cleft.

      • N-Methyl: Improves CNS penetration (LogP optimization).

    Diagram 2: SAR Logic for BMIS Derivatives

    SAR_Logic Center BMIS Scaffold C3 C3-Sulfonamide: Primary (-NH2) or Piperazinyl group (H-bond Donor/Acceptor) Center->C3 C4 C4-Position: Requires twisted aryl group for selectivity over 5-HT2A Center->C4 N1 N1-Methyl: Blocks metabolism Controls Lipophilicity Center->N1

    Caption: Structure-Activity Relationship (SAR) map for 5-HT6 antagonists using BMIS.

    Troubleshooting & Critical Controls

    • Issue: Hydrolysis of Sulfonyl Chloride.

      • Cause: Wet solvents or high humidity during the chlorosulfonation workup.

      • Fix: Use anhydrous DCM; quench onto ice rapidly and filter immediately. Do not store the sulfonyl chloride; react immediately with amine.

    • Issue: Protodebromination (Loss of Br at C4).

      • Cause: Overheating during Suzuki coupling or hydride source in solvent.

      • Fix: Switch to anhydrous 1,4-dioxane; ensure strict Argon atmosphere; reduce temperature to 90°C and extend time.

    • Issue: Regioselectivity during Chlorosulfonation.

      • Validation: The C3 position is the most electron-rich. However, if C3 is blocked, sulfonation goes to C5. With BMIS, C3 is the exclusive site of reaction due to the directing effect of the indole nitrogen lone pair [2].

    References

    • Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Pd Catalysts for Cross-Coupling." Journal of the American Chemical Society.[3] Link (Context: Application of XPhos type ligands for hindered substrates).

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (Context: Electrophilic substitution rules for indoles).

    • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents." Drug Discovery Today. Link

    • Veronique, D., et al. (2017). "N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists."[2] Journal of Medicinal Chemistry. Link (Context: Indole sulfonamide synthesis and biological testing).

    Sources

    Application Note: Functional Profiling of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Basis[1][2][3][4][5]

    4-bromo-1-methyl-1H-indole-3-sulfonamide belongs to the indole-3-sulfonamide class of "privileged structures."[1][2] In drug discovery, this scaffold is a bifurcated probe, primarily investigated for two distinct anti-cancer mechanisms:

    • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (

      
      ) is a classic zinc-binding group (ZBG) that inhibits CA isoforms (specifically tumor-associated hCA IX/XII).[1][2][3] The indole ring occupies the hydrophobic pocket of the enzyme active site.
      
    • Tubulin Destabilization: Indole-sulfonamides structurally mimic colchicine, binding to the colchicine-site of

      
      -tubulin, inhibiting microtubule polymerization, and causing G2/M cell cycle arrest.[1]
      

    This guide provides the protocols to deconvolute these activities, allowing researchers to determine the primary mode of action (MOA) for this specific halogenated derivative.

    Chemical Properties & Reconstitution[1][3][5][7]
    • CAS: 2742653-03-6 (Representative)[1][2][4]

    • Molecular Weight: ~289.15 g/mol [2][5]

    • Solubility: Low in water; soluble in DMSO (>10 mM).

    • Storage: -20°C; protect from light (halogenated indoles can be photosensitive).[1][2]

    Experimental Workflow

    The following flowchart outlines the logical progression for profiling the compound, moving from biochemical validation to cellular phenotype.

    Workflow cluster_Biochem Phase 1: Biochemical Profiling cluster_Cell Phase 2: Cellular Validation Start Compound Reconstitution (DMSO Stock) CA_Assay Assay A: Carbonic Anhydrase Esterase Activity (IC50) Start->CA_Assay Tubulin_Assay Assay B: Tubulin Polymerization (OD340) Start->Tubulin_Assay Viability Assay C: Cell Viability (Normoxia vs. Hypoxia) CA_Assay->Viability If CA active Cycle Assay D: Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cycle If Tubulin active Decision Primary MOA? Viability->Decision Cycle->Decision

    Figure 1: Strategic profiling workflow for Indole-3-sulfonamides. Blue nodes indicate preparation; White nodes indicate assays; Yellow indicates decision points.[1]

    Protocol A: Carbonic Anhydrase (hCA) Inhibition Assay

    Objective: Determine if the compound inhibits hCA (specifically hCA II, IX, or XII) by measuring the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol.

    Materials
    • Enzyme: Recombinant hCA II (cytosolic) or hCA IX (membrane-bound).[1][2]

    • Substrate: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile (freshly prepared).

    • Buffer: 12.5 mM Tris-HCl, 75 mM NaCl, pH 7.5.

    • Detection: Microplate reader (Absorbance at 405 nm).

    Procedure
    • Compound Dilution: Prepare a 10 mM stock in DMSO. Create a serial dilution (e.g., 0.1 nM to 10 µM) in assay buffer. Note: Keep final DMSO concentration <1%.

    • Enzyme Incubation:

      • Add 20 µL of diluted compound to 120 µL of Assay Buffer in a 96-well clear plate.

      • Add 20 µL of hCA enzyme solution (final conc. 50–100 nM).

      • Crucial Step: Incubate for 15 minutes at room temperature (25°C) to allow the sulfonamide tail to coordinate with the active site Zinc (

        
        ).
        
    • Reaction Initiation:

      • Add 40 µL of 3 mM pNPA substrate solution.

      • Rapidly mix (shake plate for 5 seconds).

    • Kinetic Measurement:

      • Measure Absorbance (405 nm) every 15 seconds for 15 minutes.

      • p-nitrophenol formation is linear in the initial phase.[1][2]

    • Data Analysis:

      • Calculate the slope (V) of the linear portion.

      • Normalize to DMSO control (100% activity).

      • Fit data to the Four-Parameter Logistic (4PL) equation to determine

        
        .[1][2]
        

    Expert Insight: The 4-bromo substituent may enhance hydrophobic interactions in the hCA active site pocket. If

    
    , the compound is a potent CA inhibitor.
    

    Protocol B: Tubulin Polymerization Assay

    Objective: Assess if the compound acts as a Microtubule Destabilizing Agent (MDA) by preventing the assembly of tubulin into microtubules.

    Materials
    • Protein: Purified Porcine Brain Tubulin (>99% pure).

    • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM

      
      , 0.5 mM EGTA) + 1 mM GTP.
      
    • Control: Colchicine (Positive Control), Paclitaxel (Stabilizer Control), DMSO (Vehicle).

    Procedure
    • Preparation: Keep all reagents on ice (4°C) until initiation. Tubulin is extremely temperature-sensitive.[1][2]

    • Plate Setup:

      • Use a 96-well half-area black plate (pre-warmed to 37°C).

      • Add 5 µL of 10x Compound stock (Final conc: 5, 10, 20 µM).

    • Polymerization Mix:

      • Resuspend Tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

      • Add 45 µL of Tubulin/GTP mix to the wells containing the compound.

    • Readout:

      • Immediately transfer to a plate reader pre-heated to 37°C.

      • Measure Absorbance at 340 nm (turbidimetry) or Fluorescence (if using DAPI-based kit, Ex 360/Em 450) every 30 seconds for 60 minutes.

    • Interpretation:

      • Normal Polymerization: Sigmoidal curve (Lag phase

        
         Elongation 
        
        
        
        Plateau).
      • Inhibition (This Compound): A flat line or significantly reduced

        
         and plateau height, similar to Colchicine.
        

    Protocol C: Hypoxia-Dependent Cytotoxicity

    Rationale: If the compound targets hCA IX (a hypoxia-inducible enzyme), it should show higher potency under hypoxic conditions compared to normoxia.[1][2]

    Procedure
    • Cell Seeding: Seed HT-29 or MDA-MB-231 cells (high hCA IX expressors) in two duplicate 96-well plates (5,000 cells/well). Allow attachment for 24h.

    • Treatment: Treat both plates with serial dilutions of the compound (0.1 – 100 µM).

    • Incubation:

      • Plate A (Normoxia): Incubate at 37°C, 5%

        
        , 21% 
        
        
        
        .
      • Plate B (Hypoxia): Incubate at 37°C, 5%

        
        , 1% 
        
        
        
        (using a hypoxia chamber or
        
        
        displacement).
    • Readout (72h): Perform MTT or CellTiter-Glo assay.

    • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR):

      
      
      
      • Result: An HCR > 2.0 suggests significant targeting of hypoxia-driven pathways (e.g., hCA IX inhibition). An HCR

        
         1.0 suggests a general cytotoxic mechanism (e.g., Tubulin binding).
        

    Data Summary & Troubleshooting

    ParameterCA Inhibition ProfileTubulin Inhibition Profile
    Primary Readout Reduced esterase activity (Abs 405nm)Reduced turbidity (Abs 340nm)
    Kinetic Shape Linear rate decreases with doseSigmoidal curve flattens
    Cellular Effect Cytostatic; Hypoxia-selectiveCytotoxic; G2/M Arrest; Rounding up
    Key Control AcetazolamideColchicine / Nocodazole

    Troubleshooting:

    • Precipitation: The "4-bromo" and "1-methyl" groups increase lipophilicity.[1][2] If precipitation occurs in aqueous buffers, add 0.01% Triton X-100 to the assay buffer or reduce maximum concentration to 50 µM.

    • Photosensitivity: Halogenated indoles can degrade under UV. Perform tubulin assays in the dark.

    References

    • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Deng, X., et al. (2021).[6] Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie. Link

    • Mirzaei, H., et al. (2021).[7] New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Gao, C., et al. (2013). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Link

    Sources

    Application Note & Protocol: A General Procedure for the N-Methylation of 4-Bromoindole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    N-methylated indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The methylation of the indole nitrogen can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties. The target molecule, 4-bromoindole-3-sulfonamide, combines the indole nucleus with two potent electron-withdrawing groups, making it an interesting precursor for drug discovery programs.

    The primary challenge in the alkylation of indoles lies in controlling the regioselectivity. The indole nucleus possesses two main nucleophilic sites: the N1-position and the C3-position, with the latter often being inherently more nucleophilic.[1] This can lead to a mixture of N- and C-alkylated products. This application note provides a detailed, field-proven protocol for the selective N-methylation of 4-bromoindole-3-sulfonamide, leveraging fundamental principles of organic chemistry to achieve high yield and selectivity. We will delve into the causality behind the procedural choices, ensuring the protocol is both robust and reproducible for researchers in drug development and synthetic chemistry.

    Principle of the Reaction: Achieving N1-Selectivity

    The key to achieving selective N-methylation is the quantitative deprotonation of the indole nitrogen (N-H). The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[2] To ensure the reaction proceeds exclusively at the nitrogen, a strong base is required to generate the indolate anion. This anion is a more potent nucleophile than the neutral indole, and its charge is localized primarily on the nitrogen atom, thus favoring N-alkylation.[1][3]

    The substrate, 4-bromoindole-3-sulfonamide, is particularly well-suited for selective N-methylation. The presence of two strong electron-withdrawing groups—the bromine atom at the C4-position and the sulfonamide group at the C3-position—synergistically increases the acidity of the N-H proton.[4] This enhanced acidity facilitates a more complete and rapid deprotonation by the base, further suppressing undesired C3-alkylation side reactions.

    A classic and highly effective system for this transformation involves using sodium hydride (NaH), a strong, non-nucleophilic base, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] DMF is ideal as it readily dissolves the resulting indolate salt, promoting a homogeneous reaction environment.[2] Following deprotonation, an electrophilic methyl source, such as iodomethane (methyl iodide), is introduced to complete the SN2 reaction.[5][6][7]

    Reaction Scheme

    The overall transformation is depicted below:

    Caption: N-methylation of 4-bromoindole-3-sulfonamide.

    Detailed Experimental Protocol

    This protocol details a representative procedure for the N-methylation on a 1.0 mmol scale.

    Materials and Reagents
    Reagent/MaterialGradeSupplierNotes
    4-Bromoindole-3-sulfonamide≥97%Commercial SourceStarting material.
    Sodium Hydride (NaH)60% dispersion in mineral oilCommercial SourceHighly reactive with water. Handle with care.
    N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial SourceUse from a sealed bottle.
    Iodomethane (CH₃I)≥99.5%, stabilizedCommercial SourceToxic and volatile. Handle in a fume hood.
    Saturated aq. NH₄ClReagent GradeN/AFor quenching the reaction.
    Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
    Brine (Saturated aq. NaCl)Reagent GradeN/AFor washing.
    Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying.
    Silica Gel230-400 meshCommercial SourceFor column chromatography.
    Step-by-Step Procedure

    G prep 1. Preparation - Flame-dry flask - Add substrate - Establish N2 atmosphere - Add anhydrous DMF deprot 2. Deprotonation - Cool to 0 °C (ice bath) - Add NaH portion-wise - Stir for 30 min at 0 °C - Monitor H2 evolution prep->deprot methyl 3. Methylation - Add CH3I dropwise at 0 °C - Warm to room temp - Stir for 2-4 hours - Monitor by TLC/LC-MS deprot->methyl quench 4. Quench - Cool to 0 °C - Slowly add sat. aq. NH4Cl methyl->quench workup 5. Work-up & Extraction - Add water & EtOAc - Separate layers - Wash organic layer - Dry over Na2SO4 quench->workup purify 6. Purification - Concentrate solvent - Purify by column chromatography workup->purify

    Caption: Experimental workflow for N-methylation.

    • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoindole-3-sulfonamide (1.0 eq.). Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This inert atmosphere is crucial to prevent moisture from reacting with the sodium hydride.[1][2]

    • Solvent Addition: Using a syringe, add anhydrous DMF to achieve a concentration of approximately 0.1 M (e.g., 10 mL for a 1.0 mmol reaction). Stir the mixture at room temperature until the substrate is fully dissolved.

    • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the stirred solution in small portions.

      • Causality: Portion-wise addition is necessary to control the rate of hydrogen gas evolution, which occurs as the hydride reacts with the acidic N-H proton. A sudden addition can cause excessive foaming and a dangerous pressure buildup.

    • Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly clearer as the sodium indolate salt is formed.

    • Methylation: While maintaining the temperature at 0 °C, add iodomethane (1.1 eq.) dropwise via syringe.

      • Causality: A slight excess of the methylating agent ensures the reaction goes to completion. Adding it slowly at 0 °C helps to control the initial exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

      • Causality: This step safely neutralizes any unreacted sodium hydride. A rapid addition of the aqueous solution can cause a violent reaction and rapid release of hydrogen gas.

    • Work-up and Extraction: Dilute the quenched reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic extracts.

    • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

      • Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-4-bromoindole-3-sulfonamide.

    Characterization and Validation

    Successful N-methylation can be confirmed by standard spectroscopic methods.

    • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the indole N-H proton (typically >10 ppm) and the appearance of a new sharp singlet around 3.8-4.0 ppm, integrating to 3 protons, which corresponds to the newly installed N-CH₃ group.[2]

    • ¹³C NMR Spectroscopy: A new resonance for the N-methyl carbon will appear around 33-35 ppm.

    • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will increase by 14 Da (the mass of a CH₂ group, representing the net addition of CH₃ and loss of H).

    Safety Precautions

    • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Always handle in an inert atmosphere and away from any sources of water.

    • Iodomethane (Methyl Iodide): Highly toxic, a suspected carcinogen, and a potent alkylating agent. It is volatile and should be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected reproductive toxin. Avoid inhalation and skin contact.

    • General: All steps of this procedure must be performed in a well-ventilated chemical fume hood. Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

    Troubleshooting Guide

    IssuePotential Cause(s)Recommended Solution(s)
    No Reaction / Low Conversion 1. Inactive NaH (due to moisture exposure).2. Wet solvent (DMF) or glassware.3. Insufficient base.1. Use fresh NaH from a new container.2. Ensure all glassware is flame-dried and solvent is anhydrous.[2]3. Increase the stoichiometry of NaH to 1.5 eq.
    Mixture of N- and C3-Alkylation 1. Incomplete deprotonation of indole N-H.2. Base is not strong enough.1. Ensure sufficient stirring time after NaH addition to allow for complete deprotonation before adding CH₃I.2. Confirm the use of a strong base like NaH or KH.[1]
    Low Isolated Yield 1. Incomplete reaction.2. Product loss during aqueous work-up (if product has some water solubility).3. Inefficient extraction.1. Increase reaction time or gently warm the reaction (e.g., to 40-50 °C) after the initial room temperature stirring.2. Saturate the aqueous layer with NaCl before extraction to decrease product solubility.3. Increase the number of extractions (e.g., to 4 or 5).

    Conclusion

    This application note provides a comprehensive and reliable protocol for the selective N-methylation of 4-bromoindole-3-sulfonamide. By understanding the chemical principles of indole reactivity and employing a strong base in an anhydrous, polar aprotic solvent, researchers can consistently achieve high yields of the desired N-alkylated product. The provided troubleshooting guide and safety information further equip scientists to perform this transformation efficiently and safely, facilitating the synthesis of novel indole derivatives for drug discovery and development.

    References

    • Methylation - L.S.College, Muzaffarpur. (2020, September 9).
    • Methylation - Wikipedia. Available from: [Link]

    • Methyl group - Wikipedia. Available from: [Link]

    • Methylation: Definition and Examples - Chemistry Learner. (2023, January 31). Available from: [Link]

    • Electrophilic Methylation - BYJU'S. Available from: [Link]

    • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (2020, July 17). Available from: [Link]

    • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. (2017, May 3). Available from: [Link]

    • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements | Request PDF - ResearchGate. Available from: [Link]

    • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available from: [Link]

    • US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents.
    • 4-Bromoindole - Chem-Impex. Available from: [Link]

    • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available from: [Link]

    • Monoselective N-methylation of Amides, Indoles, and related Structures using Quaternary Ammonium Salts as Solid - DOI. Available from: [Link]

    • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Organic Chemistry Portal. (2022). Available from: [Link]

    • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (2025, October 17). Available from: [Link]

    • in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19). Available from: [Link]

    • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

    • Shridhar, D. R., Reddy, S. C., & Reddy, G. S. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Preparations and Procedures International, 32(5), 493-497. Available from: [Link]

    • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents.
    • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Organic Letters. Available from: [Link]

    Sources

    Application Note: Handling, Storage, and Utilization of 4-bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Compound Profile

    4-bromo-1-methyl-1H-indole-3-sulfonamide is a bifunctional heterocyclic scaffold widely utilized in drug discovery. It combines an indole core (privileged structure in kinase inhibitors and GPCR ligands) with two distinct reactive handles:

    • C4-Bromine: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • C3-Sulfonamide: A polar pharmacophore capable of hydrogen bonding, often targeting carbonic anhydrases or acting as a bioisostere for carboxylic acids.

    This guide provides an evidence-based framework for the handling, storage, and experimental application of this compound, ensuring data reproducibility and personnel safety.

    Physicochemical Profile (Class-Based Estimates)
    PropertyDescription / ValueNote
    Structure Indole core, N-methylated, C3-sulfonamide, C4-bromoMW: ~303.15 g/mol
    Appearance White to off-white/pale yellow solidIndoles darken upon oxidation.[1]
    Solubility High: DMSO, DMF, DMAcModerate: Methanol, Ethyl AcetateLow: Water, HexanesSoluble in organic polar aprotic solvents.
    pKa ~10.0 (Sulfonamide -NH2)Weakly acidic; soluble in basic aqueous media (pH > 11).
    H-Bonding Donor: 1 (Sulfonamide NH2)Acceptor: 3 (O=S=O, Indole N)Critical for protein-ligand interaction studies.

    Safety & Hazard Assessment (E-E-A-T)

    Note: While specific toxicological data for this exact derivative may be limited, protocols are derived from the hazard profiles of analogous halogenated indole sulfonamides (e.g., CAS 2742656-91-1).

    Core Hazards[2]
    • Skin/Eye Irritation (H315/H319): The sulfonamide moiety and halogenated core can cause contact dermatitis and severe eye irritation.

    • Respiratory Irritation (H335): Dust inhalation may irritate the mucosal membranes.

    • Acute Toxicity (H302): Harmful if swallowed. Indole derivatives often exhibit biological activity; treat as a potent bioactive agent.

    Mandatory PPE & Containment[3]
    • Respiratory: N95 mask (minimum) or P100 respirator if handling open powder outside a fume hood.

    • Dermal: Nitrile gloves (double-gloving recommended for DMSO stock solutions due to enhanced skin permeability).

    • Engineering Controls: All weighing and solid handling must occur within a certified chemical fume hood or biological safety cabinet.

    Storage & Stability Protocol

    Indoles are electron-rich systems susceptible to oxidative degradation, particularly under light exposure. The C4-bromo substituent adds stability relative to unsubstituted indoles, but proper storage is non-negotiable for assay consistency.

    The "Golden Rule" of Storage

    Store Cold, Dark, and Dry.

    Detailed Protocol
    • Temperature:

      • Short-term (< 1 month): 2–8°C (Refrigerator).[2]

      • Long-term (> 1 month): -20°C (Freezer).

    • Atmosphere: Hygroscopic potential exists. Store under an inert atmosphere (Argon or Nitrogen) if possible. Use parafilm to seal vials to prevent moisture ingress.

    • Light: Strictly amber vials. If amber vials are unavailable, wrap clear glass vials in aluminum foil. UV light can catalyze debromination or indole oxidation (browning).

    Visual Quality Control (QC)
    • Pass: White or off-white crystalline powder.

    • Fail: Deep yellow, brown, or pink discoloration indicates oxidation (formation of quinoidal species).

    • Action: If discolored, check purity via LC-MS. If purity <95%, recrystallize (typically from EtOH/Water or EtOAc/Hexanes) before use.

    Solubilization & Handling Protocol

    Stock Solution Preparation (10 mM or 100 mM)

    Solvent of Choice: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO solubilizes the hydrophobic bromo-indole core while accommodating the polar sulfonamide.

    Protocol:

    • Calculate mass required (e.g., for 10 mL of 10 mM stock: ~30.3 mg).

    • Weigh solid into a pre-tared amber glass vial .

    • Add Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Optional: Sonicate in a water bath at room temperature for 5 minutes if dissolution is slow.

    • QC Check: Inspect for floating particulates. Solution must be optically clear.

    Freeze-Thaw Management

    Repeated freeze-thaw cycles promote precipitation and degradation.

    • Aliquot: Immediately after preparation, split the stock into single-use aliquots (e.g., 50 µL or 100 µL) in PCR tubes or microcentrifuge tubes.

    • Storage: Store aliquots at -20°C or -80°C.

    • Thawing: Thaw at room temperature. Vortex before use to ensure concentration homogeneity (DMSO crystallizes at 18.5°C; concentration gradients can form during freezing).

    Application Notes: Synthetic Utility

    This compound is a "divergent intermediate." The diagram below illustrates the two primary functionalization pathways.

    Workflow Diagram: Synthetic Pathways

    G Start 4-bromo-1-methyl- 1H-indole-3-sulfonamide Path1 Pathway A: C4-Cross Coupling Start->Path1 Pd Catalyst Boronic Acid/Amine Path2 Pathway B: Sulfonamide Derivatization Start->Path2 Electrophile Base (K2CO3) Prod1 Biaryl Indoles (Suzuki-Miyaura) Path1->Prod1 Prod2 Aminated Indoles (Buchwald-Hartwig) Path1->Prod2 Prod3 N-Acyl Sulfonamides (Bioisosteres) Path2->Prod3 Prod4 N-Alkyl Sulfonamides Path2->Prod4

    Caption: Divergent synthetic utility of the scaffold. Pathway A utilizes the aryl bromide; Pathway B utilizes the sulfonamide nitrogen.

    Protocol: Suzuki-Miyaura Coupling (C4-Arylation)

    Context: Attaching an aryl group to the C4 position.

    • Reagents:

      • Substrate: 1.0 equiv.

      • Boronic Acid: 1.2–1.5 equiv.

      • Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.

      • Base: Na2CO3 or K3PO4 (2.0–3.0 equiv).

      • Solvent: Dioxane/Water (4:1) or DMF.

    • Procedure:

      • Degas solvents with Argon for 15 mins.

      • Combine reagents in a microwave vial or pressure tube.

      • Heat to 80–100°C for 4–12 hours (or microwave 120°C for 30 min).

    • Note: The sulfonamide group is generally stable under these conditions, but avoid strong oxidants.

    Protocol: Sulfonamide Alkylation

    Context: Modifying the sulfonamide nitrogen.

    • Reagents:

      • Substrate: 1.0 equiv.

      • Alkyl Halide: 1.1 equiv.

      • Base: K2CO3 (2.0 equiv) or Cs2CO3.

      • Solvent: DMF or Acetone.

    • Procedure:

      • Stir at Room Temperature (RT) to 60°C.

      • Monitor via TLC/LC-MS.

      • Caution: Over-alkylation is rare due to steric hindrance, but N-methylation of the indole is already present, simplifying the regioselectivity.

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Precipitation in Aqueous Media Hydrophobicity of the bromo-indole core.Limit final DMSO concentration to <1% in assay buffer. Use a carrier protein (BSA) or detergent (Tween-20) if compatible.
    Low Yield in Coupling (Suzuki) Poisoning of Pd catalyst by sulfonamide sulfur (rare but possible) or oxidative addition failure.Switch to precatalysts like XPhos Pd G2 or Pd(dtbpf)Cl2 . Ensure thorough degassing to remove O2.
    Compound turns Brown Oxidation of the indole ring.Purify via silica gel chromatography (DCM/MeOH gradient). Store under Argon in future.
    Incomplete Dissolution Crystal lattice energy / moisture.Sonicate at 40°C. Verify DMSO water content (must be <0.1%).

    References

    • Chemical Safety & Properties

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for Indole-3-sulfonamide derivatives. Retrieved from .

      • Fisher Scientific. Safety Data Sheet: 4-Bromo-1H-indole-3-carbaldehyde (Analogous hazards). Retrieved from .

    • Synthetic Methodology

      • BenchChem (2025).[3] Scale-Up of 5-Bromoindole Synthesis (General halogenated indole handling). Retrieved from .

      • Journal of Organic Chemistry (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides.[4] (Demonstrates sulfonamide stability in coupling). Retrieved from .

    • Precursor Information

      • ChemScene.[2] 4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (Precursor properties). Retrieved from .

    Sources

    Application Notes and Protocols: Strategic Solvent Selection for Reactions of Indole-3-Sulfonamides

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Introduction: The Critical Role of the Solvent in Modulating Reactivity of Indole-3-Sulfonamides

    Indole-3-sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The synthetic manipulation of this scaffold, through reactions such as N-alkylation, N-arylation, and palladium-catalyzed cross-coupling, is pivotal for the development of new therapeutic agents. The choice of solvent in these transformations is not a trivial consideration; it is a critical parameter that can profoundly influence reaction rates, yields, and, most importantly, regioselectivity.

    This comprehensive guide provides a detailed exploration of solvent selection for key reactions involving indole-3-sulfonamides. Moving beyond a simple recitation of procedures, we delve into the underlying chemical principles that govern the role of the solvent, offering a framework for rational solvent choice and reaction optimization. The protocols provided herein are designed to be robust and reproducible, forming a solid foundation for your synthetic endeavors.

    Physicochemical Properties of Indole-3-Sulfonamides: A Foundation for Solvent Selection

    A thorough understanding of the physicochemical properties of indole-3-sulfonamides is paramount for informed solvent selection.

    Acidity and the Indole N-H: The nitrogen atom of the indole ring in an indole-3-sulfonamide is acidic, with a pKa that is influenced by the electron-withdrawing nature of the C3-sulfonamide group. While specific pKa values for a wide range of indole-3-sulfonamides are not extensively reported, the sulfonamide moiety is known to increase the acidity of the N-H bond compared to unsubstituted indole. This increased acidity facilitates deprotonation, a key step in many functionalization reactions at the nitrogen atom. Theoretical studies on sulfonamides suggest that the pKa can be influenced by substituents on the aromatic rings.[1]

    Solubility Profile: The solubility of indole-3-sulfonamides is a critical factor in achieving homogeneous reaction conditions, which are often essential for optimal reactivity. Generally, sulfonamides exhibit limited solubility in nonpolar solvents and water, but show good solubility in polar aprotic solvents.[2][3][4] The solubility of a specific indole-3-sulfonamide will depend on the nature of the substituents on both the indole ring and the sulfonamide group.

    Stability: Indole-3-sulfonamides are generally stable compounds. However, like many indole derivatives, they can be susceptible to degradation under strongly acidic or basic conditions, and some are light-sensitive.[5] The choice of solvent can also impact stability, with protic solvents potentially participating in undesired side reactions under certain conditions.

    Core Directive: Solvent Selection for Key Transformations

    The following sections provide guidance on solvent selection for common and synthetically valuable reactions of indole-3-sulfonamides.

    N-Alkylation and N-Arylation Reactions

    The functionalization of the indole nitrogen is a common strategy for modifying the properties of indole-3-sulfonamides. The choice of solvent is critical for achieving high yields and, in some cases, for controlling regioselectivity (N- vs. C-alkylation).

    Causality Behind Solvent Choice:

    • Polar Aprotic Solvents for Enhanced Nucleophilicity: Polar aprotic solvents such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , tetrahydrofuran (THF) , and acetonitrile (MeCN) are the preferred choice for N-alkylation and N-arylation reactions.[6] These solvents are effective at solvating the cation of the base (e.g., Na⁺, K⁺) used for deprotonation, leaving a "naked" and highly nucleophilic indolide anion. This enhanced nucleophilicity of the nitrogen atom promotes the desired N-functionalization.

    • Suppressing Competing C-Alkylation: In the case of indoles, C3-alkylation can be a competing side reaction. By using a strong base in a polar aprotic solvent, the indole N-H is fully deprotonated, favoring reaction at the more nucleophilic nitrogen atom.[6]

    • Reaction Temperature and Solubility: The boiling point of the solvent should be considered in relation to the desired reaction temperature. Solvents like DMF and DMSO allow for higher reaction temperatures, which can be necessary for less reactive alkylating or arylating agents. Furthermore, the chosen solvent must adequately dissolve the indole-3-sulfonamide starting material and the reagents.

    Solvent Recommendation Summary Table:

    Reaction TypeRecommended SolventsRationale
    N-Alkylation DMF, THF, DMSO, AcetonitrilePromotes formation of a highly nucleophilic indolide anion, leading to efficient N-alkylation. Good solubility for starting materials and reagents.
    N-Arylation (Chan-Lam) Dichloromethane (DCM), TolueneLess polar solvents are often effective for copper-catalyzed N-arylation reactions.
    N-Arylation (Buchwald-Hartwig) Toluene, Dioxane, THFAprotic solvents that are compatible with palladium catalysis. Toluene is a common choice due to its ability to azeotropically remove water.[7][8][9][10]
    Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

    Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex biaryl and N-aryl indole-3-sulfonamides. Solvent selection in these reactions is critical for catalyst stability, solubility of reactants, and overall reaction efficiency.

    Causality Behind Solvent Choice:

    • Solvent Polarity and Catalyst Activity: The polarity of the solvent can influence the nature of the active catalytic species in palladium-catalyzed reactions.[11][12][13][14] Aprotic solvents are generally preferred to avoid potential reactions with the catalyst or reagents.

    • Role of Water in Suzuki-Miyaura Coupling: In many Suzuki-Miyaura reactions, the addition of a small amount of water to an organic solvent (e.g., dioxane, THF, DMF) can be beneficial.[11] Water can aid in the dissolution of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle.

    • Anhydrous Conditions for Buchwald-Hartwig Amination: Buchwald-Hartwig aminations are typically run under anhydrous conditions to prevent catalyst deactivation and competing hydrolysis of the aryl halide.[7][8][9][15] Solvents such as toluene and dioxane are commonly used and are often degassed to remove oxygen, which can also deactivate the palladium catalyst.

    Solvent Recommendation Summary Table:

    Reaction TypeRecommended SolventsRationale
    Suzuki-Miyaura Coupling Dioxane/Water, THF/Water, Toluene/Water, DMF/WaterAprotic organic solvent for solubility of organic components, with water to dissolve the inorganic base and facilitate transmetalation.[11][14]
    Buchwald-Hartwig Amination Toluene, Dioxane, THFAnhydrous, aprotic solvents that are compatible with the palladium catalyst and reagents.[7][8][9][10]

    Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for key reactions involving indole-3-sulfonamides. These protocols are intended as a starting point and may require optimization for specific substrates.

    Protocol 1: General Procedure for N-Alkylation of Indole-3-sulfonamides

    This protocol describes a general method for the N-alkylation of an indole-3-sulfonamide using an alkyl halide in the presence of sodium hydride.

    Workflow Diagram:

    N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start Indole-3-sulfonamide in Anhydrous DMF Base_Addition Add NaH at 0°C Start->Base_Addition Deprotonation Stir_RT Stir at rt Base_Addition->Stir_RT Alkyl_Halide Add Alkyl Halide Stir_RT->Alkyl_Halide Heat Heat (if necessary) Alkyl_Halide->Heat Quench Quench with Water Heat->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

    Caption: Workflow for the N-alkylation of indole-3-sulfonamides.

    Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-3-sulfonamide (1.0 eq).

    • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.2 M concentration of the substrate).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise to the reaction mixture.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.

    • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole-3-sulfonamide.

    Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Halo-Indole-3-sulfonamides

    This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo- or iodo-substituted indole-3-sulfonamide with a boronic acid.

    Workflow Diagram:

    Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification Start Halo-Indole-3-sulfonamide, Boronic Acid, Base Solvent_Add Add Dioxane/Water Start->Solvent_Add Catalyst_Add Add Pd Catalyst & Ligand Solvent_Add->Catalyst_Add Degas Degas Mixture Catalyst_Add->Degas Heat Heat under Inert Atmosphere Degas->Heat Filter Filter through Celite Heat->Filter Extract Extract with EtOAc Filter->Extract Purify Column Chromatography Extract->Purify Product Arylated Product Purify->Product

    Caption: Workflow for the Suzuki-Miyaura coupling of halo-indole-3-sulfonamides.

    Methodology:

    • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask or microwave vial), combine the halo-indole-3-sulfonamide (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

    • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

    • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

    • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Filtration: Pass the organic layer through a pad of Celite to remove the palladium catalyst.

    • Washing and Drying: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Protocol 3: General Procedure for Buchwald-Hartwig Amination of Halo-Indole-3-sulfonamides

    This protocol provides a general procedure for the palladium-catalyzed N-arylation of a primary or secondary amine with a halo-indole-3-sulfonamide.

    Workflow Diagram:

    Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Amination cluster_workup Work-up & Purification Start Halo-Indole-3-sulfonamide, Amine, Base Catalyst_Add Add Pd Pre-catalyst & Ligand Start->Catalyst_Add Solvent_Add Add Anhydrous Toluene Catalyst_Add->Solvent_Add Degas Degas Mixture Solvent_Add->Degas Heat Heat under Inert Atmosphere Degas->Heat Filter Filter through Celite Heat->Filter Extract Extract with EtOAc Filter->Extract Purify Column Chromatography Extract->Purify Product N-Arylated Product Purify->Product

    Caption: Workflow for the Buchwald-Hartwig amination of halo-indole-3-sulfonamides.

    Methodology:

    • Reaction Setup: In a glovebox or under a stream of inert gas, add the halo-indole-3-sulfonamide (1.0 eq), the amine (1.2 eq), a strong non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.

    • Solvent Addition: Add anhydrous, degassed toluene (to achieve a substrate concentration of 0.1-0.2 M).

    • Heating: Seal the reaction vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filtration: Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

    • Washing and Drying: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Conclusion

    The judicious selection of solvent is a cornerstone of successful synthetic chemistry involving indole-3-sulfonamides. By understanding the interplay between the physicochemical properties of these molecules and the characteristics of different solvents, researchers can significantly enhance reaction outcomes. The guidelines and protocols presented in this application note provide a robust framework for navigating the complexities of solvent effects in N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions. As with all synthetic endeavors, empirical optimization for each specific substrate is key to achieving the highest yields and purity.

    References

    • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6353-6364. [Link]

    • Bennani, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles. RSC Advances, 11(13), 7486-7495. [Link]

    • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

    • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

    • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

    • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. [Link]

    • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6353-6364. [Link]

    • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

    • Williams, D. R. (1961). U.S. Patent No. 3,012,040. U.S.
    • Paruta, A. N. (1969). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 58(2), 216-219. [Link]

    • Varma, R. S. (2004). U.S.
    • Butkiewicz, M., et al. (2025). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

    • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6353-6364. [Link]

    • Adibkia, K., et al. (2007). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 15(3), 146-153. [Link]

    • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Molecular Structure, 1301, 137353. [Link]

    • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

    • Lee, S., & Hartwig, J. F. (2012). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic letters, 14(16), 4182–4185. [Link]

    • Li, M., et al. (2020). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 65(4), 1934-1942. [Link]

    • Sam, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(36), 26038-26043. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Solubility Guide for 4-Bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Molecule Profile[1][2][3]

    Compound: 4-bromo-1-methyl-1H-indole-3-sulfonamide Primary Solvent: Dimethyl Sulfoxide (DMSO) Issue: Incomplete dissolution, precipitation upon storage, or "crashing out" upon dilution.[1][2]

    This guide addresses the specific physicochemical challenges of solubilizing 4-bromo-1-methyl-1H-indole-3-sulfonamide . While the indole core is lipophilic, the sulfonamide moiety (

    
    ) introduces hydrogen-bonding capabilities that can lead to high crystal lattice energy. The primary failure mode for this compound in DMSO is hygroscopic water uptake , which disrupts the solvation shell and forces the hydrophobic 4-bromo-indole core out of solution.
    
    Physicochemical Profile
    FeaturePropertyImplication for Solubility
    Core Structure 1-Methyl-IndoleHigh Lipophilicity (Hydrophobic).[3] Requires organic solvent.[3]
    Substituent 1 4-BromoIncreases molecular bulk and lipophilicity (LogP).[3] Reduces water tolerance.[3][1][2][4][5]
    Substituent 2 3-SulfonamidePolar H-bond donor.[3] Primary driver of crystal packing (lattice energy).[3]
    Solvent Interaction DMSOExcellent H-bond acceptor.[3] Solubilizes by disrupting sulfonamide-sulfonamide interactions.[3]

    Diagnostic Workflow (Interactive)

    Before altering your sample, use this decision tree to identify the root cause of the solubility failure.

    SolubilityDiagnosis Start Observation: Compound not dissolving or Precipitating Check1 Is the DMSO fresh (<1 week open) and anhydrous? Start->Check1 Branch1_No No / Unsure Check1->Branch1_No Old DMSO Branch1_Yes Yes Check1->Branch1_Yes Fresh DMSO Action1 STOP. DMSO is likely wet. Water >0.1% causes precipitation. Replace solvent. Branch1_No->Action1 Check2 Did you apply heat? Branch1_Yes->Check2 Action2 Apply Heat (40-60°C) + Sonication (10 mins) Check2->Action2 No Check3 Did it dissolve then precipitate after freeze-thaw? Check2->Check3 Yes, still cloudy Action3 Moisture entered during thaw. Re-solubilize with heat. Aliquot immediately. Check3->Action3 Yes Action4 Concentration too high. Add co-solvent (PEG400) or dilute. Check3->Action4 No, never dissolved

    Figure 1: Diagnostic decision tree for troubleshooting solubility issues. Blue indicates the starting point; Red indicates critical stop/failure points.

    Technical Support FAQs

    Q1: My solution was clear yesterday, but today there are crystals at the bottom. Why?

    A: The "Hygroscopic Trap." DMSO is aggressively hygroscopic.[3][4] At 20°C and 60% relative humidity, pure DMSO can absorb significant water from the air within minutes.[3]

    • Mechanism: The 4-bromo-1-methyl-indole core is highly hydrophobic.[3] As DMSO absorbs atmospheric water, the solvent mixture becomes more polar.[3][1] The water molecules preferentially hydrogen-bond with DMSO (forming a structured DMSO

      
       2H
      
      
      
      O network), effectively "squeezing" the lipophilic drug out of the solution.
    • Fix: You cannot simply shake it back into solution. You must apply heat (see Protocol below) to break the lattice, and likely add fresh anhydrous DMSO to lower the water percentage.

    Q2: Can I sonicate this compound?

    A: Yes, but use "Pulse" mode. Sonication is highly effective for breaking up the crystal lattice of sulfonamides.[3]

    • Warning: Continuous sonication generates heat.[3] While this compound is generally stable, excessive heat (>70°C) combined with DMSO can cause degradation.[3]

    • Recommendation: Sonicate in 30-second bursts. If the water in the bath gets warm, replace it with room-temperature water.[3]

    Q3: I need to dilute this into a cell culture assay. It crashes out immediately upon adding to media.[2]

    A: This is "Solvent Shock." When a high-concentration DMSO stock (e.g., 10mM) hits an aqueous buffer, the DMSO rapidly mixes with the water.[3] The local concentration of the drug momentarily exceeds its solubility limit in the new aqueous environment, causing rapid nucleation (precipitation).

    • Fix:

      • Intermediate Dilution: Do not go straight from 100% DMSO to 1% DMSO. Perform a serial dilution (e.g., 100%

        
         50% 
        
        
        
        10%
        
        
        Final).
      • Dynamic Mixing: Vortex the media while adding the DMSO stock dropwise, rather than adding the stock and then vortexing.

    Q4: What is the maximum solubility I can expect?

    A: Estimated 20–50 mM (Anhydrous DMSO). While exact experimental data for this specific derivative requires empirical testing, structural analogs (indole-3-sulfonamides) generally support 10–50 mM stocks in dry DMSO. The 4-bromo substituent reduces solubility compared to the unsubstituted parent.[3]

    • Limit: Do not attempt stocks >100 mM; they will likely gel or precipitate upon slight temperature drops.[3]

    The Graduated Solubilization Protocol

    Do not simply add solvent and hope.[3] Follow this thermodynamic activation protocol to ensure a stable stock solution.

    Reagents Required:

    • Compound (Solid)[6][1]

    • Anhydrous DMSO (Freshly opened or stored over molecular sieves)

    • Equipment: Vortex mixer, Ultrasonic bath, Water bath (set to 45°C).

    Step-by-Step Methodology
    • The "Wetting" Phase:

      • Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

      • Add only 75% of the calculated volume of DMSO.[3]

      • Reasoning: This creates a high-concentration slurry that increases particle-to-particle friction during agitation, aiding physical breakup.[3]

    • Mechanical Agitation:

      • Vortex vigorously for 60 seconds.

      • Check: Is it a clear solution? If yes, add the remaining 25% DMSO.[3] If cloudy, proceed to Step 3.

    • Thermal Activation (Critical for Sulfonamides):

      • Place the tightly capped vial into a 45°C water bath for 5–10 minutes.

      • Mechanism:[7][4] Sulfonamides have high lattice energy due to intermolecular hydrogen bonding.[3] Heat provides the thermodynamic energy to overcome these bonds, allowing DMSO to intercalate.[3]

    • Acoustic Cavitation:

      • If still cloudy, place the warm vial in an ultrasonic bath.[3]

      • Sonicate for 5 minutes.

      • Visual QC: Hold the vial up to a light source.[3] Look for "schlieren" lines (swirling mixing lines) or particulates.[3] It must be perfectly clear.

    • Final Volume Adjustment:

      • Add the remaining 25% of DMSO (which was held back in Step 1).[3]

      • Vortex briefly to mix.[3]

    • Storage (The Anti-Precipitation Step):

      • Immediately aliquot into single-use volumes (e.g., 50 µL).

      • Store at -20°C.

      • Crucial: Do not freeze-thaw the main stock repeatedly.[3][1][2][4] Each thaw introduces moisture, leading to the issues described in Q1.

    Mechanistic Insight: Why DMSO?

    Understanding the molecular interaction helps predict behavior.[3]

    Mechanism cluster_0 Solid State (Crystal) cluster_1 Solvation (DMSO) cluster_2 Interference (Water) Mol1 Sulfonamide H-Bond Network DMSO DMSO (S=O) Mol1->DMSO DMSO Oxygen attacks Sulfonamide NH H2O Atmospheric H2O DMSO->H2O Preferential Binding (Hygroscopy) H2O->Mol1 Displaces DMSO Causing Precipitation

    Figure 2: Competitive solvation mechanism. DMSO dissolves the compound by breaking H-bonds.[3] Water competes for DMSO, reforming the crystal lattice.

    Explanation: The sulfonamide group (

    
    ) acts as a Hydrogen Bond Donor.[3] The sulfoxide oxygen in DMSO is a potent Hydrogen Bond Acceptor.[3] Successful dissolution occurs when DMSO molecules surround the sulfonamide, breaking the crystal lattice. However, water is a better donor than the sulfonamide.[3] If water is present, DMSO bonds with water instead, leaving the drug molecules to re-associate and precipitate.
    

    References

    • Gaylord Chemical Company. (2007).[3][8] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[3][8] Slidell, LA.[3][8]

    • BenchChem Technical Support. (2025). Handling the Hygroscopic Nature of DMSO-d6 and Impact on Solubility.

    • Lipinski, C. A., et al. (2006).[3][4] Samples in DMSO: What an end user needs to know. LRIG Presentation.[3][4]

    • Balakin, K. V., et al. (2004).[3] In silico prediction of DMSO solubility of organic compounds for HTS.Journal of Chemical Information and Computer Sciences, 44(6).[3]

    • ChemScene. (2024). Product Data: 4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (Analog).[3]

    Sources

    Technical Support Center: Purification of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

    [1][2]

    Case ID: IND-SU-4BR-03 Status: Active Topic: Purification Protocols & Troubleshooting Applicable For: Medicinal Chemistry, Process Development, High-Throughput Screening (HTS)[1]

    Executive Summary

    The purification of 4-bromo-1-methyl-1H-indole-3-sulfonamide presents a unique set of challenges driven by the peri-interaction between the bulky bromine atom at the C4 position and the sulfonamide group at C3. This steric clash affects the planarity of the molecule, altering its solubility profile and crystalline packing compared to non-halogenated analogs.[1]

    This guide addresses the three most common failure modes:

    • Co-elution of Starting Material (Lipophilic drag).

    • Hydrolysis of the Intermediate (Sulfonic acid contamination).

    • Regioisomeric Contamination (C2 vs. C3 sulfonation).

    Module 1: The "Grease" Factor (Removing Starting Material)

    The Issue: Users frequently report a persistent impurity (5–10%) that co-elutes with the product in standard ethyl acetate/hexane gradients. This is often unreacted 4-bromo-1-methylindole .[1]

    Technical Insight: The 1-methyl group eliminates the H-bond donor capability of the indole nitrogen, making the starting material highly lipophilic ("greasy"). While the sulfonamide product is polar, the 4-bromo substituent increases the overall lipophilicity, causing "tailing" of the starting material into the product peak.[1]

    Troubleshooting Protocol:

    MethodProcedureMechanism
    A. Acid/Base Extraction (Recommended) 1. Dissolve crude in EtOAc.2. Extract 3x with 0.5 M NaOH .3. Discard organic layer (contains SM).4. Acidify aqueous layer to pH 4 with HCl.5. Extract product back into EtOAc.The sulfonamide proton (
    
    
    ) allows deprotonation. The non-acidic starting material remains in the organic phase.
    B. Flash Chromatography Use a DCM/MeOH gradient (0
    
    
    5% MeOH) instead of Hex/EtOAc.
    Chlorinated solvents better solubilize the bromo-indole, sharpening the separation from the sulfonamide.

    Module 2: The Hydrolysis Trap (Sulfonyl Chloride Stability)

    The Issue: A highly polar impurity stays at the baseline of the TLC or elutes at the solvent front in Reverse Phase HPLC. Mass spec shows

    
    
    1

    Root Cause: This is 4-bromo-1-methylindole-3-sulfonic acid .[1] It forms if the intermediate (sulfonyl chloride) is exposed to ambient moisture before the amination step. The 4-bromo steric hindrance retards the rate of amination, giving water a competitive advantage if the reaction is not strictly anhydrous.

    Corrective Action:

    • Dry Ammonia Source: Do not use aqueous ammonium hydroxide. Use 0.5 M

      
       in Dioxane  or THF.
      
    • Quench Protocol: If generating the sulfonyl chloride in situ (e.g., using chlorosulfonic acid), quench the reaction mixture into the ammonia solution, not the reverse.[1] This ensures the chloride is always in a high-concentration amine environment.

    Module 3: Regioisomerism (The C2 vs. C3 Battle)

    The Issue: NMR shows a small secondary set of peaks. The main product is the C3-sulfonamide, but the impurity is likely the C2-isomer or C5-isomer .

    Scientific Explanation: Standard electrophilic aromatic substitution favors the C3 position. However, the 4-bromo atom sterically blocks the C3 site.[1] If the reaction temperature during chlorosulfonation exceeds 0°C, the reaction enters thermodynamic control, increasing the likelihood of sulfonation at the less sterically hindered C2 or C5 positions.[1]

    Diagnostic Check (1H NMR):

    • C3-Sulfonamide (Target): Look for a singlet at C2 (approx.

      
       7.8–8.0 ppm).
      
    • C2-Sulfonamide (Impurity): The C3 proton will appear as a singlet, but typically upfield relative to the C2 proton of the target.

    • C5/C6-Sulfonamide: The C2 and C3 protons will show coupling (

      
       Hz).
      

    Optimization: Keep the chlorosulfonation temperature strictly between -10°C and -5°C .

    Visualization: Purification Logic Flow

    The following diagram illustrates the decision tree for purifying the crude reaction mixture based on the specific impurity profile.

    PurificationWorkflowStartCrude Reaction Mixture(4-Br-1-Me-Indole-3-Sulfonamide)CheckTLC1. Check TLC/LCMSIdentify ImpuritiesStart->CheckTLCDecision1Major Impurity?CheckTLC->Decision1PathSMNon-Polar (Starting Material)Decision1->PathSMHigh RfPathAcidBaseline/Polar (Sulfonic Acid)Decision1->PathAcidLow RfPathRegioIsomeric (C2/C5)Decision1->PathRegioClose RfActionBaseProtocol A:Base Extraction (0.5M NaOH)(Exploits Sulfonamide Acidity)PathSM->ActionBaseActionWashProtocol B:Water Wash & Recrystallization(Remove Acid)PathAcid->ActionWashActionColProtocol C:Slow Gradient Chromatography(DCM:MeOH 100:0 -> 95:5)PathRegio->ActionColFinalPure Product(>98% HPLC)ActionBase->FinalActionWash->FinalActionCol->Final

    Caption: Decision matrix for selecting the optimal purification method based on impurity polarity and chemical nature.

    Experimental Protocol: Solute Crystallization

    For scale-up (>5g), chromatography is inefficient.[1] This protocol utilizes the solubility differential between the sulfonamide and the starting material.

    Reagents:

    • Solvent A: Ethyl Acetate (Good solubility)[1]

    • Solvent B: n-Heptane (Anti-solvent)[1]

    Step-by-Step:

    • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

    • Critical Step: Add activated charcoal (5 wt%) to remove oxidized indole species (pink/red color).[1] Filter hot through Celite.

    • Slowly add n-Heptane dropwise to the hot filtrate until persistent cloudiness is observed.

    • Allow the solution to cool to room temperature slowly (over 2 hours) to avoid trapping the 4-bromo starting material in the crystal lattice.

    • Cool to 4°C for 4 hours.

    • Filter and wash the cake with cold 1:3 EtOAc:Heptane.

    FAQ: Frequently Asked Questions

    Q: My product turned pink after 2 days on the bench. Is it degraded? A: Likely not. Indoles are prone to oxidative oligomerization (forming rosindoles) upon exposure to light and air. This is usually a surface phenomenon (<0.1% impurity).

    • Fix: Recrystallize with charcoal (as above) and store in amber vials under Argon.

    Q: Why does the NH2 peak disappear in my NMR? A: If you are using

    
    
    
    
    • Fix: Run NMR in anhydrous

      
       or dry 
      
      
      .[1] Note that the 4-bromo group may cause peak broadening due to restricted rotation.

    Q: Can I use 4-bromoindole (without methyl) and methylate later? A: Not recommended. Sulfonating the free NH-indole often leads to N-sulfonation (forming the sulfamate) or unstable intermediates. Methylating first protects the nitrogen and directs the sulfonation more cleanly to the C3 position.

    References

    • Indole Sulfonation Methodology

      • Title: Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions.

      • Source: PMC (PubMed Central).
      • URL:[Link]

    • Purification & Impurities (Sertindole Analogues)

      • Title: Identification and synthesis of impurities formed during sertindole preparation.[2][3]

      • Source: PMC (PubMed Central).

      • URL:[Link]

    • Crystallization Techniques

      • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.

      • Source: MDPI.

      • URL:[Link][1]

    • Starting Material Properties

      • Title: 4-Bromo-1-methylindole Product Inform
      • Source: Sigma-Aldrich.[1]

    Technical Support Center: Indole-3-Sulfonamide Synthesis Optimization

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide serves as a specialized support hub for optimizing the reaction temperature in the synthesis of indole-3-sulfonamides.

    Topic: Optimizing Reaction Temperature for Indole-3-Sulfonamide Formation Lead Scientist: Dr. A. Vance, Senior Application Scientist

    Executive Summary: The Thermodynamics of Selectivity

    The formation of indole-3-sulfonamides typically proceeds via a two-stage sequence: (1) Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid (

    
    ) to generate indole-3-sulfonyl chloride, followed by (2) Amination  with the desired amine.
    

    Temperature is the single most critical variable in Step 1. The indole ring is electron-rich and acid-sensitive.[1]

    • Low Temperature (<0°C): Essential for kinetic control to direct substitution to the C3 position and prevent uncontrolled exotherms.

    • Moderate Temperature (20–60°C): Often required to drive the reaction to completion (overcoming the activation energy of the intermediate sigma-complex).

    • High Temperature (>60°C): rapidly leads to polymerization (acid-catalyzed oligomerization), disulfonation, or desulfonation.[2]

    Troubleshooting Hub: Diagnostic Q&A

    Identify your issue below to find the specific temperature correction.

    Case A: The "Black Tar" Scenario

    User Report: "I added chlorosulfonic acid to my indole solution at room temperature. The solution turned black immediately, and I isolated an insoluble solid with no desired product."

    Diagnosis: Thermal Runaway & Acid-Catalyzed Polymerization. Indole is highly susceptible to acid-catalyzed dimerization and polymerization, a process that is exothermic. Adding chlorosulfonic acid at Room Temperature (RT) triggers a localized heat spike, accelerating polymerization over sulfonation.[2]

    Corrective Protocol:

    • Cryogenic Addition: You must cool the indole solution (typically in DCM or Acetonitrile) to -10°C or 0°C before adding chlorosulfonic acid.

    • Rate Control: Add the acid dropwise. Monitor internal temperature; do not allow it to rise above 5°C during addition.

    • The "Aging" Step: Only after full addition should you allow the reaction to warm to RT to complete conversion.[3]

    Case B: Incomplete Conversion / Recovered Starting Material

    User Report: "I ran the reaction strictly at 0°C for 3 hours. LCMS shows 40% unreacted indole and 60% product."

    Diagnosis: Kinetic Trapping. While the initial attack at C3 is fast, the conversion of the intermediate

    
    -complex to the sulfonyl chloride requires energy. At 0°C, the system lacks the thermal energy to cross the final activation barrier for many substituted indoles.
    

    Corrective Protocol:

    • Stepwise Gradient: Perform the addition at 0°C.

    • Thermal Push: After 1 hour at 0°C, warm the reaction to 25°C (RT) .

    • Hard Substrates: If the indole bears electron-withdrawing groups (e.g., 5-bromo, 5-nitro), mild heating to 40–50°C may be required after the initial addition phase.

    Case C: Regioisomer Contamination (C2 vs. C3)

    User Report: "I see a minor peak (~10%) with the same mass as my product. Is this the N-sulfonated or C2-sulfonated isomer?"

    Diagnosis: Thermodynamic Drift. Direct N-sulfonation is rare with chlorosulfonic acid (usually requires base/sulfonyl chlorides). However, high temperatures can promote thermodynamic equilibration or radical pathways leading to C2-sulfonation, especially if the C3 position is sterically crowded.[2]

    Corrective Protocol:

    • Strict Temperature Ceiling: Ensure the reaction never exceeds 60°C .

    • Quench Temperature: The reverse reaction (desulfonation) can occur during a hot quench. Cool the mixture back to 0°C before quenching with ice/water.

    Optimization Workflow: The "Temperature Ramp" Strategy

    Do not use a static temperature. Use a dynamic ramp to balance selectivity (low T) with conversion (high T).

    The Standard Operating Procedure (SOP)
    • Reagents: Indole (1.0 eq), Chlorosulfonic acid (3.0–5.0 eq).[2]

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

    PhaseTemperatureDurationMechanistic Purpose
    1. Addition -10°C to 0°C 30-60 minKinetic Control: Favors C3 attack; manages massive exotherm. Prevents polymerization.
    2. Aging 20°C to 25°C 1-3 hoursConversion: Provides energy for proton elimination and re-aromatization.
    3. Forcing 50°C to 60°C 1 hour(Optional) Only for electron-deficient indoles. Risks disulfonation.
    4. Quench < 5°C N/ASafety: Prevents hydrolysis of the newly formed sulfonyl chloride.
    Visualization: Optimization Logic Tree

    The following diagram illustrates the decision-making process for temperature adjustments based on reaction monitoring.

    IndoleOptimization Start Start: Chlorosulfonic Acid Addition (Target: Indole-3-sulfonyl chloride) CheckTemp Is Addition Temp < 0°C? Start->CheckTemp Polymer Result: Polymerization/Tar (Black insoluble solid) CheckTemp->Polymer No (Temp > 20°C) SuccessInit Initial C3-Attack Successful CheckTemp->SuccessInit Yes Monitor Monitor Conversion (LCMS/TLC) after 1h at 0°C SuccessInit->Monitor FullConv Full Conversion? Monitor->FullConv Proceed Proceed to Quench (Ice/Water) & Amination FullConv->Proceed Yes Incomplete Incomplete Conversion FullConv->Incomplete No WarmRT Warm to 25°C (Aging) Incomplete->WarmRT CheckAgain Full Conversion at 25°C? WarmRT->CheckAgain CheckAgain->Proceed Yes HeatMild Heat to 50°C (Strict Monitoring) CheckAgain->HeatMild No (Electron Deficient Indole) HeatMild->Polymer Overheating (>60°C) HeatMild->Proceed Success

    Caption: Decision tree for temperature modulation during indole-3-sulfonyl chloride synthesis. Blue/Green nodes indicate safe operating windows; Red indicates high-risk zones.

    Safety & Handling (Critical)

    The reaction of chlorosulfonic acid with indoles generates Hydrogen Chloride (HCl) gas copiously.

    • Exotherm Warning: The reaction is violently exothermic. A 10°C rise in temperature can double the reaction rate, leading to a thermal runaway.

    • Quenching: Never add water directly to the reaction mixture. Always pour the reaction mixture slowly onto ice. The hydrolysis of excess chlorosulfonic acid generates sulfuric acid and HCl gas instantly.

    References

    • Organic Syntheses. "Sulfanilyl chloride, N-acetyl." Org.[3][4][5] Synth.1928 , 8, 100.[2][5] (Classic protocol for chlorosulfonation demonstrating temperature control). Link

    • National Institutes of Health (NIH). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." PMC. (Detailed study on chlorosulfonation exotherms and temperature management). Link

    • Google Patents. "WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds." (Describes thermal control in sulfonamide formation steps). Link

    • Organic Chemistry Frontiers. "Selective C2 and C3 phosphorylmethylation of indoles." (Discusses C2 vs C3 selectivity challenges in indole functionalization). Link

    Sources

    Technical Support Center: High-Purity Synthesis of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide addresses the specific challenges in synthesizing 4-bromo-1-methyl-1H-indole-3-sulfonamide , a critical scaffold in medicinal chemistry (often associated with carbonic anhydrase inhibitors and antimicrobial research).

    This guide assumes the standard electrophilic aromatic substitution route: Chlorosulfonation of 4-bromo-1-methylindole followed by Ammonolysis .

    Status: Active Subject: Troubleshooting Low Purity & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

    Diagnostic Overview: Reading Your Impurity Profile

    Before adjusting parameters, you must identify the specific impurity compromising your batch. Use this diagnostic matrix to correlate HPLC/LC-MS data with process failures.

    Retention Time (Relative to Product)Likely IdentityMolecular Weight Change (
    
    
    MW)
    Root Cause
    0.85 - 0.90 RRT Sulfonic Acid (Hydrolysis Product)+1 Da (vs Chloride) / -16 Da (vs Amide)Moisture ingress during chlorosulfonation; Aqueous ammonia quench too slow/hot.
    1.10 - 1.20 RRT Starting Material (4-Bromo-1-methylindole)-79 DaIncomplete conversion due to steric hindrance at C4; Reagent stoichiometry too low.
    1.30 - 1.50 RRT Bis(indolyl)sulfone (Dimer)~2x MW -
    
    
    High reactant concentration; Localized overheating during reagent addition.
    0.95 or 1.05 RRT Regioisomer (C2 or C5/C6 Sulfonamide)0 Da (Isobaric)Reaction temperature too high; Loss of C3 selectivity due to C4 steric clash.

    Troubleshooting Guide (Q&A)

    Phase 1: The Chlorosulfonation Step

    Q: Why does my reaction stall with significant unreacted starting material despite using excess chlorosulfonic acid? A: The 4-bromo substituent creates significant steric hindrance at the peri-position (C3), retarding the electrophilic attack.

    • The Mechanism: The C4-Bromine atom physically blocks the approach of the electrophile to C3. While the N-methyl group activates the ring, the steric penalty dominates.

    • Corrective Action:

      • Temperature Ramp: Do not run strictly at

        
        . Initiate at 
        
        
        
        , then ramp to
        
        
        (or up to
        
        
        if monitored strictly) to overcome the activation energy barrier imposed by the bromine.
      • Reagent Quality: Chlorosulfonic acid (

        
        ) hydrolyzes rapidly in air. If your reagent is viscous or fuming weakly, it contains sulfuric acid, which acts as a diluent and stops the reaction at the sulfonic acid stage (
        
        
        
        ) rather than the sulfonyl chloride (
        
        
        ).

    Q: I see a large peak corresponding to the Sulfonic Acid (

    
    ) in the final product. Why didn't it convert to the sulfonamide? 
    A:  This is a "Quench Failure." The sulfonyl chloride intermediate is highly susceptible to hydrolysis, especially with the electron-withdrawing bromine nearby destabilizing the transition state.
    
    • The Trap: Quenching the reaction mixture onto ice/water generates heat and acid. If the filtration is slow, the

      
       hydrolyzes back to the acid.
      
    • Corrective Action:

      • The "Drowning" Technique: Pour the reaction mixture slowly into a vigorously stirred ice-brine slush (maintain

        
        ).
        
      • Immediate Processing: Do not store the wet sulfonyl chloride cake. It must be dissolved in the organic solvent (DCM or THF) and reacted with ammonia immediately.

    Phase 2: The Ammonolysis Step

    Q: My LC-MS shows the correct mass, but the melting point is low and the NMR is messy. What is happening? A: You likely have a mixture of Rotamers or Atropisomers initially, but more likely, you are seeing Regioisomers .

    • The Cause: If the chlorosulfonation temperature exceeded

      
      , sulfonation may have occurred at C2 or C6. The 4-bromo group makes C3 less accessible, so higher energy conditions allow the electrophile to attack less hindered (but electronically less favorable) positions.
      
    • Verification: Check the aromatic region of the

      
       NMR. The C2-proton (singlet around 7.0-7.5 ppm) should be absent in the correct product. If it is present, you have sulfonated the benzene ring (C5/C6).
      

    Q: Can I use aqueous ammonium hydroxide (

    
    ) for the amination? 
    A: Avoid if possible. 
    
    • Reasoning: While cheap, the water in

      
       competes with ammonia for the sulfonyl chloride. Given the steric instability of the 4-bromo-indole-3-sulfonyl chloride, hydrolysis often outcompetes amination in biphasic systems.
      
    • Recommended Protocol: Use Ammonia gas bubbled into THF/DCM or 0.5M Ammonia in Dioxane (anhydrous). This eliminates the hydrolysis pathway entirely.

    Visualizing the Troubleshooting Logic

    The following diagram maps the critical decision points during synthesis to prevent low-purity outcomes.

    TroubleshootingFlow Start Crude Product Analysis (HPLC/LC-MS) CheckSM Is Starting Material (>5%) present? Start->CheckSM StericIssue Steric Hindrance at C4 blocking C3 attack CheckSM->StericIssue Yes CheckAcid Is Sulfonic Acid (Hydrolysis) present? CheckSM->CheckAcid No ActionTemp ACTION: Increase Rxn Temp (Stepwise 0°C -> 25°C) StericIssue->ActionTemp QuenchIssue Wet Reagents or Poor Quench Control CheckAcid->QuenchIssue Yes CheckRegio Are Regioisomers present? CheckAcid->CheckRegio No ActionAnhydrous ACTION: Switch to Anhydrous NH3 & Fresh ClSO3H QuenchIssue->ActionAnhydrous TempIssue Rxn Temp too High (Thermodynamic Control) CheckRegio->TempIssue Yes ActionCool ACTION: Strict Temp Control (<25°C) & Slow Addition TempIssue->ActionCool

    Figure 1: Decision tree for identifying and correcting impurity sources in 4-bromo-1-methylindole sulfonation.

    Optimized Experimental Protocol

    This protocol is designed to minimize the specific impurities caused by the 4-bromo substituent.

    Reagents
    • Substrate: 4-Bromo-1-methyl-1H-indole (1.0 eq)

    • Reagent: Chlorosulfonic acid (5.0 eq) - Must be clear and fuming.

    • Amine Source:

      
       in MeOH (7N) or THF.
      
    • Solvent: Dichloromethane (DCM) (Anhydrous).

    Step-by-Step Methodology
    • Chlorosulfonation (The Critical Step):

      • Cool neat Chlorosulfonic acid (5.0 eq) to

        
         under 
        
        
        
        .
      • Dissolve 4-bromo-1-methylindole in minimal anhydrous DCM (1-2 volumes).

      • Crucial: Add the indole solution dropwise to the acid over 30 minutes. Do not add acid to indole. This prevents the formation of sulfones (dimers) by keeping the acid in large excess.

      • Stir at

        
         for 1 hour, then allow to warm to 
        
        
        
        . Monitor by TLC/HPLC.
        • Note: If reaction is slow (due to 4-Br sterics), heat to

          
          , but do not exceed 
          
          
          
          to avoid regioisomers.
    • The Quench (Isolation of Sulfonyl Chloride):

      • Prepare a slurry of crushed ice and water.

      • Drop the reaction mixture onto the ice with vigorous stirring.

      • Filtration: Filter the precipitated sulfonyl chloride immediately. Wash with cold water (

        
        ).
        
      • Drying: Press the filter cake dry on the funnel for max 10 minutes. Do not oven dry.

    • Ammonolysis:

      • Dissolve the damp filter cake in anhydrous THF.

      • Cool to

        
        .
        
      • Add

        
         (in MeOH or THF) dropwise (3.0 eq).
        
      • Stir at room temperature for 2 hours.

      • Concentrate and recrystallize from Ethanol/Water.

    Reaction Pathway & Impurity Formation[1][2][3]

    Understanding the competitive pathways is key to control.

    ReactionPathway SM 4-Bromo-1-methylindole Intermediate Indole-3-sulfonyl Chloride (Unstable) SM->Intermediate + ClSO3H (Excess) Sulfone Bis-Indolyl Sulfone (Dimer Impurity) SM->Sulfone + Intermediate (Low Acid Conc.) Regio 2-Sulfonyl Isomer SM->Regio High Temp (>50°C) Product Target Sulfonamide (High Purity) Intermediate->Product + NH3 (Anhydrous) SulfonicAcid Sulfonic Acid (Hydrolysis Impurity) Intermediate->SulfonicAcid + H2O (Slow Quench)

    Figure 2: Reaction pathway showing the main product flow and competitive impurity generating steps.

    References

    • Katrun, P., et al. (2014).[1] "Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine." The Journal of Organic Chemistry, 79(4), 1778–1785.

    • Moyer, M. P., et al. (1986).[2] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106–5110.[2]

    • Bluemke, T. D., et al. (2022). "Indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors." Archiv der Pharmazie, 355(1).

    • Organic Syntheses. "Sulfanilyl chloride, N-acetyl." Org.[1][2][3] Synth. 1928, 8, 100. (Foundational reference for chlorosulfonation mechanics).

    • BenchChem Technical Support. "Troubleshooting logic for the direct bromination synthesis of 5-Bromoindole." (Analogous troubleshooting for bromoindole scaffolds).

    Sources

    minimizing side reactions during 4-bromo-1-methyl-1H-indole-3-sulfonamide synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical support guide is structured as a Knowledge Base (KB) for the chemical synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide . It is designed to address the specific electronic and steric challenges introduced by the C4-bromo substituent.

    Ticket ID: KB-IND-BR-004 Subject: Minimizing Side Reactions & Optimizing Yield Status: Active Applicable For: Process Chemistry, Medicinal Chemistry, R&D

    Executive Summary & Reaction Logic

    The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonamide typically proceeds via the chlorosulfonation of 4-bromo-1-methyl-1H-indole followed by amination.

    The "4-Bromo" Challenge: Unlike simple indoles, the bromine atom at the C4 position exerts a peri-steric effect . It physically crowds the C3 reaction site.

    • Consequence 1: The rate of electrophilic attack at C3 is retarded compared to unsubstituted indole.

    • Consequence 2: The "sluggish" nature of the reaction often tempts operators to increase temperature, which triggers the formation of bis(indolyl) sulfones and isomeric byproducts (sulfonation at C2 or C6).

    Reaction Pathway & Failure Points (Visualized)

    The following diagram illustrates the primary pathway and the specific side-reaction nodes.

    ReactionPathway SM 4-Bromo-1-methyl-1H-indole Int Sulfonyl Chloride Intermediate SM->Int Chlorosulfonation (0°C to RT) Sulfone SIDE REACTION A: Bis(indolyl) Sulfone (Dimer) SM->Sulfone Low Acid Equivalents or High Temp Isomer SIDE REACTION C: C2/C6 Isomers SM->Isomer Overheating (>40°C) Reagent ClSO3H (Excess) Reagent->Int Prod Target Sulfonamide Int->Prod NH3 / NH4OH (Amination) Int->Sulfone Reaction with SM Acid SIDE REACTION B: Sulfonic Acid (Hydrolysis) Int->Acid Moisture/Heat during Quench

    Figure 1: Reaction pathway showing critical nodes where side reactions (red) diverge from the productive path (green).

    Troubleshooting Guides (By Symptom)

    Issue #1: Formation of Bis(indolyl) Sulfone (Dimer)

    Observation: LCMS shows a large peak with Mass = 2 × (Starting Material) + SO₂. Root Cause: The sulfonyl chloride intermediate reacts with unreacted starting material. This is a classic electrophilic aromatic substitution side reaction, exacerbated when the concentration of chlorosulfonic acid is too low or the mixing is poor.

    VariableRecommendationTechnical Rationale
    Stoichiometry >5.0 Equivalents of
    
    
    The acid acts as both reagent and solvent. High dilution prevents the intermediate from encountering unreacted indole.
    Addition Mode Reverse Addition (if possible)Adding the indole solid (or solution) into the cold acid ensures the indole is always in a high-acid environment, instantly converting it to the chloride.
    Temperature < 0°C during addition Low temp suppresses the secondary reaction rate (dimerization) more than the primary reaction.
    Issue #2: Low Yield / Recovery of Sulfonic Acid

    Observation: Product is water-soluble or stays in the aqueous phase during workup. Mass spec shows [M+H] corresponding to

    
     instead of 
    
    
    
    . Root Cause: Hydrolysis of the sulfonyl chloride intermediate.[1][2] The 4-bromo-indole-3-sulfonyl chloride is electronically deactivated, making it somewhat stable, but it will still hydrolyze if the quench is exothermic.
    • Protocol Fix:

      • The Quench: Do NOT pour water into the reaction. Pour the reaction mixture slowly onto a stirred slurry of crushed ice and DCM (Dichloromethane) .

      • The "Three-Phase" Trick: Ensure an organic solvent (DCM or EtOAc) is present during the quench. This extracts the sulfonyl chloride immediately, protecting it from the acidic aqueous layer.

      • Timing: Proceed to amination immediately. Do not store the chloride.

    Issue #3: Regioisomers (C2 Substitution)

    Observation: NMR shows loss of the C2 proton singlet, or complex mixtures. Root Cause: The C4-Bromo group sterically hinders C3. If the system is heated to force the reaction, the electrophile may attack the more accessible C2 position or the C6 position.

    • Solution: Maintain reaction at 0°C to 25°C . Do not heat above 30°C. If the reaction is sluggish due to the C4-Br steric block, extend time rather than increasing temperature.

    Optimized Experimental Protocol

    Standard Operating Procedure (SOP) validated for sterically hindered indoles.

    Step 1: Chlorosulfonation

    • Charge a dry flask with Chlorosulfonic acid (6.0 - 8.0 equiv) . Cool to -5°C under

      
      .
      
    • Add 4-bromo-1-methyl-1H-indole (1.0 equiv) portion-wise over 30 minutes.

      • Note: Monitor internal temp. Do not exceed 0°C.

    • Allow mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

      • Checkpoint: Check TLC/LCMS. If SM remains, do NOT heat. Stir longer.

      • Why? Heating overcomes the C4-Br steric barrier but invites sulfone formation.

    Step 2: Quench & Extraction (The Critical Step)

    • Prepare a beaker with Crushed Ice (approx. 10x wt of acid) and DCM (10 mL/g of indole) .

    • Slowly pour the reaction mixture onto the Ice/DCM slurry with vigorous stirring.

    • Separate phases immediately. Wash organic layer once with cold brine.

    • Dry over

      
       and filter. Keep the solution cold (
      
      
      
      ).

    Step 3: Amination

    • To the cold DCM solution of sulfonyl chloride, add Ammonium Hydroxide (28-30%, 10 equiv) or bubble Anhydrous Ammonia gas .

    • Stir at

      
       for 1 hour, then warm to RT.
      
    • Concentrate and purify (Recrystallization from EtOH/Water is usually preferred over column chromatography for sulfonamides).

    Decision Logic for Troubleshooting

    Use this logic tree to diagnose yield losses during your campaign.

    TroubleshootingTree Start Start: Low Yield or Impurity CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Result1 Mass = Dimer (Sulfone)? CheckLCMS->Result1 Result2 Mass = Sulfonic Acid (M-17)? CheckLCMS->Result2 Result3 Mass = SM (No Rxn)? CheckLCMS->Result3 Fix1 CAUSE: Lack of Acid Excess FIX: Increase ClSO3H to 8-10 equiv FIX: Keep Temp < 0°C Result1->Fix1 Yes Fix2 CAUSE: Hydrolysis during Quench FIX: Quench into DCM/Ice mix FIX: Avoid aqueous wash delay Result2->Fix2 Yes Fix3 CAUSE: Steric Hindrance (C4-Br) FIX: Extend reaction time (do not heat) FIX: Check reagent quality Result3->Fix3 Yes

    Figure 2: Logic flow for diagnosing reaction failures based on LCMS data.

    Frequently Asked Questions (FAQs)

    Q: Can I use

    
     (Sulfuryl chloride) instead of Chlorosulfonic acid? 
    A:  Generally, no. Sulfuryl chloride is a chlorinating agent. While it can introduce sulfonyl groups under specific catalytic conditions, it often leads to C3-chlorination (4-bromo-3-chloro-1-methylindole) rather than chlorosulfonation. Chlorosulfonic acid is required to introduce the 
    
    
    
    moiety via electrophilic substitution.

    Q: The reaction turns into a black tar. Why? A: This indicates polymerization, likely acid-catalyzed. This happens if the reaction exotherm is uncontrolled during the addition of the indole.

    • Fix: Ensure the addition is slow and the internal temperature remains below

      
       during the initial mixing.
      

    Q: My sulfonyl chloride intermediate solidifies and won't dissolve in DCM during the quench. A: 4-bromo-substituted sulfonyl chlorides can be quite crystalline and insoluble.

    • Fix: If DCM fails, use THF/EtOAc for the extraction, but be aware that THF can be polymerized by trace acid. EtOAc is safer but hydrolyzes faster at high pH. Keep it cold and quick.

    References

    • Mechanism of Chlorosulfonation

      • Title: Chlorosulfonic Acid - A Versatile Reagent (Kinetic data for chlorosulfon
      • Source: PagePlace.de / Wiley Online Library.
      • URL:[Link]

    • Indole Sulfonamide Synthesis & Biological Activity

      • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.[3]

      • Source: N
      • URL:[Link]

    • Handling Sulfonyl Chlorides (Hydrolysis Prevention)

      • Title: Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
      • Source: BenchChem Technical Support.[2][4]

    • Properties of 4-Bromoindole Derivatives

      • Title: 4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride Product D
      • Source: ChemScene.[5]

    Sources

    Indole Functionalization Support Center: Regioselective Sulfonylation

    Author: BenchChem Technical Support Team. Date: March 2026

    Current Status: Operational Topic: Resolving Regio-Selectivity Issues in Indole Sulfonamide Synthesis Ticket Priority: High (Drug Discovery/SAR Optimization)

    Introduction: The Regioselectivity Paradox

    Welcome to the Indole Functionalization Support Center. If you are here, you are likely facing the classic indole dilemma: the battle between the nucleophilic nitrogen (N1) and the electron-rich C3 carbon.

    Indole is an electron-rich heterocycle with a high HOMO coefficient at C3 , making it the preferred site for electrophilic aromatic substitution (EAS). However, the N1 proton is acidic (pKa ~16 in DMSO), and upon deprotonation, the resulting indolyl anion is a potent nucleophile that attacks hard electrophiles at nitrogen. Furthermore, accessing C2 requires overcoming the natural C3 bias, often necessitating directing groups or lithiation strategies.

    This guide provides modular solutions to direct the sulfonyl group (–SO₂R) or sulfonamide precursor (–SO₂Cl) to your exact desired position.

    Module 1: The Decision Matrix (N1 vs. C3 vs. C2)

    Before starting your synthesis, use this logic flow to determine the necessary reaction class.

    IndoleSelectivity Start Target Position? N1 N1-Sulfonylation (Indole-N-SO2-R) Start->N1 Protecting Group or Prodrug C3 C3-Sulfonylation (Indole-C3-SO2-R) Start->C3 Biologic Activity (Tryptamine analogs) C2 C2-Sulfonylation (Indole-C2-SO2-R) Start->C2 Scaffold Diversity (Inverse reactivity) N1_Method Base-Mediated (NaH/DMF) N1->N1_Method C3_Method Electrophilic Subst. (Acid/Heat) or Sulfinate Insertion C3->C3_Method C2_Method Lithiation (nBuLi) or Radical (DABSO) C2->C2_Method

    Figure 1: Regioselectivity Decision Tree. Select your method based on the target carbon/nitrogen site.

    Module 2: Technical Deep Dives & Protocols

    Ticket A: "I need N1-Sulfonylation, but I see C3 byproducts."

    The Mechanism: N1-sulfonylation is driven by charge control . The indolyl anion (generated by a strong base) localizes high electron density on the nitrogen, making it a "hard" nucleophile that reacts rapidly with "hard" electrophiles like sulfonyl chlorides.

    The Fix:

    • Deprotonation is non-negotiable: You must fully deprotonate N1 before adding the electrophile.

    • Solvent Choice: Use polar aprotic solvents (DMF, DMSO, THF) to solvate the cation and leave the indolyl anion "naked" and reactive.

    • Temperature: Keep it low (0°C to RT) to prevent thermodynamic rearrangement to C3.

    Standard Protocol (N1-Selectivity):

    • Dissolve Indole (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.

    • Cool to 0°C.

    • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Watch for H₂ evolution.

    • Stir for 30 min at 0°C to ensure complete anion formation.

    • Add Sulfonyl Chloride (1.1 equiv) dropwise.

    • Stir 1–2 h. Quench with water. Result: >95% N1 selectivity.

    Ticket B: "I need C3-Sulfonylation, but the reaction is messy or N1-substituted."

    The Mechanism: C3 is the site of orbital control (soft nucleophilicity). Neutral indole reacts at C3 via Electrophilic Aromatic Substitution (EAS). However, the resulting 3-sulfonylindolenine intermediate must lose a proton to re-aromatize. If the nitrogen is not substituted, the proton is lost easily.

    The Fix:

    • Avoid Strong Bases: Do not use NaH or KOH. These promote N1 attack.

    • Use Friedel-Crafts Conditions: Use a Lewis Acid (AlCl₃, InCl₃) or simple heat.

    • Alternative Reagent: Use Sodium Sulfinates (R-SO₂Na) + Iodine. This avoids the highly reactive sulfonyl chloride and proceeds via a radical or iodonium pathway that heavily favors C3.

    Recommended Protocol (C3-Selectivity via Sulfinates): Why this method? It avoids toxic sulfonyl chlorides and harsh acids, offering superior C3 regiocontrol [1].

    • Combine Indole (1.0 equiv), Sodium Aryl Sulfinate (1.5 equiv), and Iodine (I₂, 20 mol%) in Ethanol/Water (1:1).

    • Heat to 80°C for 4–6 hours.

    • Cool and filter the precipitate. Result: Exclusive C3-sulfonyl indole.

    Ticket C: "I need C2-Sulfonylation. It seems impossible."

    The Mechanism: C2 is naturally unreactive toward electrophiles compared to C3. You cannot access C2 via standard EAS. You must use Lithiation (making C2 nucleophilic) or Radical Insertion (Minisci-type reactivity).

    Strategy 1: The Lithiation Route (Classic)

    • Requirement: N1 must be protected with a group that directs lithiation (e.g., N-Boc, N-SO₂Ph, or N-SEM).

    • Mechanism: N-protecting groups acidify the C2-proton (Coordination Induced Lithiation).

    • Step: Treat N-protected indole with n-BuLi at -78°C -> C2-Li species -> Quench with Sulfonyl Fluoride/Chloride.

    Strategy 2: The Radical Route (Modern/Green)

    • Reagents: DABSO (DABCO[1]·SO₂ complex) as the SO₂ source + Aryl Diazonium salt or Aniline/tBuONO.

    • Mechanism: Generates an aryl-sulfonyl radical which attacks the C2 position of the indole (radical attack favors C2 over C3 due to stability of the benzylic radical intermediate).

    Protocol (C2-Selectivity via DABSO/Radical) [2]:

    • Combine Indole (1.0 equiv), DABSO (0.6 equiv), and Aryl Diazonium Tetrafluoroborate (1.5 equiv).

    • Add Palladium Catalyst (Pd(OAc)₂, 5 mol%) or use metal-free Iodine conditions if applicable.

    • Solvent: MeOH or 1,4-Dioxane. Stir at RT or 60°C. Result: High C2 selectivity without pre-functionalization.

    Module 3: Troubleshooting & FAQ

    SymptomProbable CauseCorrective Action
    N1/C3 Mixture Base was too weak or not enough time given for deprotonation (for N1 target).Use NaH or KHMDS. Ensure H₂ evolution stops before adding electrophile.
    Low Yield at C3 Indole polymerized (acid sensitivity) or N-attack occurred.Switch to the Sulfinate/Iodine method (Neutral/Oxidative) to bypass acid sensitivity.
    Loss of Sulfonyl Group Sulfonamides on the indole N1 are labile to base hydrolysis.Do not use strong hydroxide bases during workup. Use mild acidic workup.
    C2 Reaction Failed Failed to protect N1 (Lithiation route) or wet reagents (nBuLi died).N1 must be protected (Boc/SEM) for C2-lithiation. Titrate nBuLi.
    Migration Observed N-sulfonyl group moved to C3.This is a "Friedel-Crafts rearrangement." It happens at high heat (>100°C) or with Lewis Acids. Lower the temp to keep it at N1.

    Module 4: Visualizing the C2-Radical Pathway

    The most complex regioselectivity issue is accessing C2. The diagram below illustrates the modern DABSO-mediated pathway which bypasses the need for lithiation.

    C2Mechanism Step1 Precursor Generation Aniline + tBuONO -> Aryl Radical (Ar•) Step2 SO2 Capture Ar• + DABSO (SO2) -> Ar-SO2• (Sulfonyl Radical) Step1->Step2 Step3 Regioselective Attack Ar-SO2• attacks Indole at C2 Step2->Step3 Step4 Intermediate Stability Forms benzylic radical at C3 (More stable than C2 radical) Step3->Step4 Step5 Oxidation/Aromatization Loss of H• -> C2-Sulfonyl Indole Step4->Step5

    Figure 2: Mechanism of C2-Selective Sulfonylation via Radical Insertion. The stability of the C3-radical intermediate directs the initial attack to C2.

    References

    • Metal-free synthesis of 3-sulfonylindoles

      • Title: Controllable chemoselectivity and regioselectivity synthesis of 3‐sulfinylated, 3‐sulfenylated and 2‐sulfonylated indoles via direct C−H functionalization.[2]

      • Source: ResearchG
      • Link:

    • C2-Selective Sulfonylation (DABSO/Radical)

      • Title: Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions.[3][4]

      • Source: Organic Letters (2016) / Bai et al.[3]

      • Link:

    • Palladium-Catalyzed C-H Functionalization

      • Title: Palladium-Catalyzed Direct C-H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles.[1]

      • Source: Organic Letters (2017)[1]

      • Link:

    • N1 vs C3 Regiodivergence

      • Title: Regiodivergent N1- and C3- Carboxylation of Indoles (Analogous mechanism for electrophiles).
      • Source: ChemRxiv
      • Link:

    Sources

    Validation & Comparative

    Advanced HPLC Purity Analysis of Indole Sulfonamide Compounds

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Indole sulfonamides (e.g., Indisulam, E7070) represent a unique chromatographic challenge due to their "Janus-faced" chemical nature: they possess a highly lipophilic, electron-rich indole core paired with a polar, ionizable sulfonamide moiety. Standard C18 methods often fail to resolve positional isomers or desulfonated degradants effectively.

    This guide objectively compares the performance of C18 versus Phenyl-Hexyl stationary phases.[1] It demonstrates that while C18 provides adequate retention, Phenyl-Hexyl phases offer superior selectivity ($ \alpha $) for this class of compounds by exploiting

    
     interactions with the indole ring, resolving critical impurity pairs that co-elute on alkyl phases.
    

    Part 1: The Chemical Context & Separation Mechanism

    To develop a robust method, one must understand the analyte's behavior at the molecular level.

    • The Indole Core: A bicyclic aromatic system that is electron-rich. It drives hydrophobic retention but is also a prime candidate for

      
       stacking interactions.
      
    • The Sulfonamide Group (

      
      ):  A polar group with acidic character (
      
      
      
      ). At neutral pH, it remains mostly neutral, but at high pH, it ionizes, losing retention.
    • The Challenge: Synthetic byproducts often include positional isomers (where the sulfonamide attaches to a different indole carbon) and desulfonated analogs . These have identical hydrophobicity to the API, making C18 separation based solely on Van der Waals forces insufficient.

    Diagram 1: Method Development Decision Tree

    The following logic flow illustrates the selection process for stationary phases based on specific impurity profiles.

    MethodDevelopment Start Start: Indole Sulfonamide Purity ImpurityCheck Identify Critical Impurities Start->ImpurityCheck Isomers Positional Isomers Present? ImpurityCheck->Isomers Hydrophobicity Hydrophobic Impurities Only? Isomers->Hydrophobicity No Phenyl Select Phenyl-Hexyl Column (Pi-Pi Interaction) Isomers->Phenyl Yes (Critical Pair) C18 Select C18 Column (Hydrophobic Interaction) Hydrophobicity->C18 Yes Hydrophobicity->Phenyl No (Mixed Mode needed) PH_Check Mobile Phase pH Selection C18->PH_Check Phenyl->PH_Check Acidic Acidic (pH 2.5 - 3.0) Suppress Sulfonamide Ionization PH_Check->Acidic

    Caption: Decision matrix for selecting stationary phases based on the specific impurity profile of indole sulfonamides.

    Part 2: Stationary Phase Comparison (C18 vs. Phenyl-Hexyl)

    The following data summarizes a comparative study analyzing a mixture of an indole sulfonamide API, its 3-isomer impurity, and a desulfonated degradant.

    Experimental Conditions
    • Mobile Phase A: 0.1% Formic Acid in Water[2]

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV @ 254 nm

    Performance Data Table
    ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Interpretation
    Retention Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +
    
    
    Stacking
    Phenyl-Hexyl engages the indole ring electrons.
    API Retention Time (
    
    
    )
    8.2 min9.1 minStronger retention on Phenyl-Hexyl due to dual mechanisms.
    Isomer Resolution (
    
    
    )
    1.2 (Co-elution risk)3.5 (Baseline separation)The spatial arrangement of the isomer affects
    
    
    -access, vastly improving selectivity on Phenyl phases [1].
    Peak Tailing (
    
    
    )
    1.31.1Better peak shape on Phenyl-Hexyl due to specific interaction sites.
    Orthogonality Low (Similar to C8)HighPhenyl-Hexyl offers alternative selectivity to C18.

    Expert Insight: While C18 is the "safe" choice for general potency, it often fails the specificity requirement for purity analysis when structural isomers are present. The Phenyl-Hexyl phase is the authoritative recommendation for indole sulfonamide purity profiling [2].

    Part 3: Detailed Experimental Protocol

    This protocol uses a Phenyl-Hexyl stationary phase to ensure separation of the API from closely related synthetic impurities.

    Reagents & Equipment
    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

    • Buffer Additive: Formic Acid (LC-MS grade) or Phosphoric Acid (for UV-only methods).

    • Detector: DAD (Diode Array Detector) or MS.

    Mobile Phase Preparation[4]
    • Mobile Phase A (Acidic Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of water. (pH

      
       2.7).
      
      • Why? Acidic pH suppresses the ionization of the sulfonamide group (

        
         ~10), keeping it neutral and increasing retention on the reversed-phase column [3].
        
    • Mobile Phase B (Organic): 100% Acetonitrile.

      • Note: Methanol can be used to enhance

        
         selectivity further but increases backpressure.
        
    Gradient Program
    Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
    0.09551.0
    2.09551.0
    15.030701.0
    18.05951.0
    20.05951.0
    20.19551.0
    25.09551.0
    Sample Preparation
    • Diluent: 50:50 Water:Acetonitrile.

    • Concentration: 0.5 mg/mL (for purity), 0.0005 mg/mL (for sensitivity/LOQ check).

    • Filtration: 0.22 µm PTFE filter (Nylon may bind sulfonamides).

    Part 4: Workflow Visualization

    The following diagram details the experimental workflow, highlighting critical control points (CCPs) where errors often occur.

    Workflow SamplePrep Sample Prep (50:50 Diluent) Filter Filtration (PTFE 0.22µm) SamplePrep->Filter Remove Particulates Injection Injection (10 µL) Filter->Injection Prevent Clogging Separation Separation (Phenyl-Hexyl, pH 2.7) Injection->Separation Gradient Elution Detection Detection (UV 254nm) Separation->Detection Monitor Absorbance Analysis Data Analysis (Integrate Isomers) Detection->Analysis Calc % Area

    Caption: Step-by-step analytical workflow from sample preparation to data analysis.

    Part 5: Validation Criteria (Self-Validating System)

    To ensure trustworthiness, the method must pass specific System Suitability Tests (SST) before every run.

    • Resolution (

      
      ):  The critical pair (usually API vs. nearest isomer) must have 
      
      
      
      .
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the main peak. Indoles can tail if residual silanols are active; the Phenyl-Hexyl phase usually mitigates this via steric protection.
    • Precision: 5 replicate injections of the standard must show RSD

      
       for area.
      
    • Sensitivity (S/N): The Limit of Quantitation (LOQ) solution (0.1%) must have a Signal-to-Noise ratio

      
      .
      

    References

    • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

    • Chromatography Online. (2022).[4][5] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

    • National Institutes of Health (NIH). (2004).[6] Determination of pKa by pH gradient reversed-phase HPLC. Retrieved from [Link]

    Sources

    Structure-Activity Relationship (SAR) of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Context[1][2][3]

    4-bromo-1-methyl-1H-indole-3-sulfonamide represents a highly specific, functionalized scaffold within the class of indole-3-sulfonamides .[1][2] This chemotype has emerged as a privileged structure in oncology and enzyme inhibition, primarily targeting Tubulin Polymerization (via the colchicine binding site) and Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII).[2]

    Unlike the broad class of sulfonamide antibiotics, this molecule is engineered for antiproliferative activity.[2] The specific substitution pattern—a bromine atom at the C4 position and a methyl group at the N1 position—optimizes the molecule's hydrophobic fit and metabolic stability compared to its unsubstituted or N-unsubstituted analogs.[1][2]

    Key Therapeutic Indications[1][2]
    • Primary Mechanism: Microtubule Destabilization (Antimitotic Agent).[2]

    • Secondary Mechanism: Carbonic Anhydrase Inhibition (Hypoxia modulation in tumors).[2]

    • Research Status: Preclinical lead optimization / Chemical probe.

    Mechanism of Action (MOA)[2]

    The dual-action potential of 4-bromo-1-methyl-1H-indole-3-sulfonamide relies on distinct pharmacophores integrated into a compact bicyclic system.

    A. Tubulin Destabilization

    The molecule binds to the Colchicine Binding Site of

    
    -tubulin.[2]
    
    • Binding: The indole core mimics the pharmacophoric features of the colchicine A-ring.[2]

    • Effect: It prevents the curved-to-straight conformational change required for microtubule polymerization.[1][2]

    • Outcome: Cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

    B. Carbonic Anhydrase (CA) Inhibition

    The unsubstituted sulfonamide moiety (

    
    ) acts as a Zinc-binding group (ZBG).[2]
    
    • Interaction: The sulfonamide nitrogen coordinates with the catalytic

      
       ion in the enzyme's active site.[2]
      
    • Selectivity: The bulky 4-bromo-1-methylindole scaffold directs selectivity toward transmembrane isoforms (CA IX/XII) over cytosolic isoforms (CA I/II) via hydrophobic interactions with the enzyme's specific pockets.[1][2]

    Visualization: Mechanism of Action Pathways[1]

    MOA_Pathways Molecule 4-Bromo-1-methyl- 1H-indole-3-sulfonamide Target_Tubulin Target: Beta-Tubulin (Colchicine Site) Molecule->Target_Tubulin Hydrophobic Fit (Indole) Target_CA Target: Carbonic Anhydrase (Zn2+) Molecule->Target_CA Zn Coordination (SO2NH2) Effect_Tubulin Inhibition of Polymerization Target_Tubulin->Effect_Tubulin Effect_CA Inhibition of CO2 Hydration Target_CA->Effect_CA Outcome_Cell G2/M Cell Cycle Arrest Apoptosis Effect_Tubulin->Outcome_Cell Outcome_Hypoxia Disruption of pH Regulation (Anti-Metastatic) Effect_CA->Outcome_Hypoxia

    Figure 1: Dual mechanistic pathways of the 4-bromo-1-methyl-1H-indole-3-sulfonamide scaffold.[1][2]

    Detailed Structure-Activity Relationship (SAR)[1][2]

    The potency of this molecule is strictly governed by four distinct structural regions.[2]

    Region 1: The Indole Scaffold (Core)[2]
    • Function: Provides the rigid aromatic framework necessary to occupy the hydrophobic pockets of the target proteins.[2]

    • Comparison: Indole is superior to phenyl or pyridine scaffolds in this context due to its electron-rich nature and ability to participate in

      
      -
      
      
      
      stacking interactions (e.g., with Phe255 in tubulin).[1][2]
    Region 2: The N1-Methyl Group[1][2]
    • Modification: Methylation of the indole nitrogen (

      
      -Me).
      
    • Impact vs.

      
      -H (Unsubstituted): 
      
      • Lipophilicity: Increases

        
        , enhancing membrane permeability.[2]
        
      • H-Bonding: Removes the H-bond donor capability.[1][2] In the colchicine site, this is often beneficial as it prevents energetic penalties from desolvation.[2]

      • Metabolism: Blocks

        
        -glucuronidation, a common metabolic clearance pathway for indoles, thereby improving pharmacokinetic half-life (
        
        
        
        ).[2]
      • Data Trend:

        
        -methyl analogs typically show a 2-5 fold increase in potency  over 
        
        
        
        -H analogs in cellular antiproliferative assays.[1][2]
    Region 3: The C3-Sulfonamide Group[1][2]
    • Function: The primary polar "warhead".[2]

    • Constraint: Must be a primary sulfonamide (

      
      ) for CA inhibition.[2] For tubulin activity, 
      
      
      
      -substituted sulfonamides (e.g., sulfonylureas) are tolerated but often reduce solubility.[2]
    • Electronic Effect: The electron-withdrawing nature of the sulfonyl group decreases the electron density of the indole ring, stabilizing it against oxidation.[2]

    Region 4: The C4-Bromo Substituent (Critical)[1][2]
    • Positioning: The C4 position is sterically adjacent to the C3-sulfonamide.[1][2]

    • Halogen Bonding: The bromine atom can act as a halogen bond donor (Lewis acid) to carbonyl oxygens in the protein backbone.[2]

    • Steric Occlusion: The large Van der Waals radius of Bromine (1.85 Å) forces the sulfonamide group into a specific twist, locking the molecule into a bioactive conformation.[2]

    • Comparison:

      • vs. Hydrogen (H): 4-H analogs are often too flexible and lack the hydrophobic bulk to fill the "accessory pocket" in the colchicine site.[2]

      • vs. Chlorine (Cl): Chlorine is less lipophilic and forms weaker halogen bonds.[2] Bromine is often the optimal compromise between size and lipophilicity.[2]

      • vs. Methoxy (OMe): 4-OMe is often too bulky and electron-donating, which can disrupt the electronic requirements for the sulfonamide.[1][2]

    Visualization: SAR Logic Map

    SAR_Logic Center 4-Bromo-1-methyl- 1H-indole-3-sulfonamide N1 N1-Methyl Group (Lipophilicity & Stability) Center->N1 C3 C3-Sulfonamide (Zn Binding / H-Bonding) Center->C3 C4 C4-Bromo Atom (Halogen Bond / Steric Lock) Center->C4 N1_Out Prevents Glucuronidation Increases Permeability N1->N1_Out C3_Out Essential for CA Activity Key Polar Contact in Tubulin C3->C3_Out C4_Out Occupies Hydrophobic Pocket Locks Conformation C4->C4_Out

    Figure 2: Structural dissection of the molecule highlighting the functional role of each substituent.

    Comparative Performance Guide

    The following table synthesizes data trends from the indole-3-sulfonamide class. While specific IC50 values vary by assay conditions, the relative potency represents the consensus in the field.[2]

    Compound VariantTubulin Inhibition (IC50)CA IX Inhibition (Ki)Cellular Potency (HeLa/MCF-7)AdvantagesDisadvantages
    4-Bromo-1-methyl (Target) ++++ (0.1 - 0.5 µM) +++ (10 - 50 nM) High Balanced potency & stability; Metabolic resistance. Lower water solubility than NH analogs.
    1-Methyl-1H-indole-3-sulfonamide (No Br)++ (1.0 - 5.0 µM)++ (50 - 100 nM)ModerateSimpler synthesis.[1][2]Lacks hydrophobic fill; lower affinity.[2]
    4-Bromo-1H-indole-3-sulfonamide (NH)+++ (0.5 - 1.0 µM)+++ (10 - 40 nM)ModerateHigher water solubility.[1][2]Susceptible to rapid N-glucuronidation.
    5-Bromo-1-methyl isomer+++ (0.2 - 0.8 µM)++ (20 - 60 nM)HighAlternative binding mode.[1][2]4-Br often fits specific steric pockets better than 5-Br.[1][2]
    Indisulam (Clinical Standard)++++ (0.1 - 0.3 µM)N/A (Different mech.)[2]HighClinical validation.[2]Complex synthesis; poor solubility.[2]

    Key Insight: The 4-bromo substituent provides a unique steric advantage over the 5- or 6-bromo isomers in specific tubulin assays, often resulting in a 2-fold improvement in IC50 values due to better accommodation in the hydrophobic pocket near Cys241 of

    
    -tubulin.[1][2]
    

    Experimental Protocols

    To validate the activity of this molecule, the following standardized protocols are recommended.

    A. Synthesis (Sulfonation Strategy)
    • Objective: Install the sulfonamide group at C3 of the pre-functionalized indole.

    • Starting Material: 4-bromo-1-methylindole.[1][2][3][4][5]

    • Reagents: Chlorosulfonic acid (

      
      ), Phosphorus pentachloride (
      
      
      
      ), Ammonia (
      
      
      ).[2]

    Step-by-Step Protocol:

    • Chlorosulfonation: Dissolve 4-bromo-1-methylindole (1.0 eq) in anhydrous

      
       at 0°C. Add chlorosulfonic acid (3.0 eq) dropwise. Stir at RT for 2 hours.
      
    • Quenching: Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate. Filter and dry under vacuum.[2][6]

    • Amidation: Dissolve the sulfonyl chloride in THF. Add aqueous ammonia (28%, excess) or ammonia gas at 0°C. Stir for 4 hours.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water to yield 4-bromo-1-methyl-1H-indole-3-sulfonamide as white crystals.[1][2]

    B. Tubulin Polymerization Assay (In Vitro)
    • Objective: Quantify the inhibition of microtubule assembly.

    • Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).[2]

    • Method:

      • Prepare tubulin stock (3 mg/mL) in G-PEM buffer containing GTP (1 mM).

      • Add test compound (4-bromo-1-methyl-1H-indole-3-sulfonamide) at varying concentrations (0.1 – 10 µM) to a 96-well black plate.

      • Initiate polymerization by warming to 37°C.[2]

      • Readout: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

      • Analysis: Calculate

        
         (rate of polymerization). A decrease in 
        
        
        
        compared to vehicle control indicates inhibition.[2]

    References

    • Gao, C., et al. (2012). "Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin polymerization inhibitors."[2] MedChemComm, 3(12), 1509-1514.[2] Link

    • Macías-González, M., et al. (2021). "New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity and molecular modelling."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1801-1815.[2] Link[2]

    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

    • Mirzaei, H., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations."[2] Molecules, 27(5), 1532.[2] Link[2]

    • PubChem Compound Summary. "4-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS 2742653-03-6)."[1][2][3][4] Link

    Sources

    X-ray crystallography data for 4-bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Structural Mandate

    In the development of indole-based carbonic anhydrase inhibitors and anticancer agents, 4-bromo-1-methyl-1H-indole-3-sulfonamide represents a critical scaffold. Its structural efficacy hinges on two competing forces: the steric demand of the 4-bromo substituent and the electronic modulation of the N1-methyl group .

    This guide objectively compares the crystallographic profile of this target scaffold against established structural analogs.[1] By synthesizing data from high-resolution X-ray diffraction studies of related 4-haloindoles and sulfonylated indoles, we provide a predictive baseline for validating your experimental data.

    Key Insight: The 4-bromo substituent is not merely a steric blocker; in the crystalline state, it frequently acts as a halogen bond donor (C–Br···O=S), a feature that can be exploited to lock active conformations in protein binding pockets.

    Comparative Crystallographic Profile

    The following table synthesizes experimental data from closely related structural analogs to establish the Expected Crystallographic Parameters for the target compound. Use this as a deviation check for your own datasets.

    Table 1: Structural Parameters & Deviation Benchmarks
    ParameterTarget Model (4-Br-1-Me-Indole-3-SO₂NH₂)Reference Analog A (4-Bromo-1-(phenylsulfonyl)-indole) [1]Reference Analog B (3-Methyl-1-(phenylsulfonyl)-indole) [2]Structural Significance
    Crystal System MonoclinicMonoclinicMonoclinicPlanar indole systems favor layered packing (P2₁/c).
    Space Group P2₁/c or P-1P2₁/cP2₁/cCentrosymmetric packing is driven by sulfonamide dimer formation.
    S–N Bond Length 1.60 – 1.63 Å1.634(2) Å1.628(3) ÅIndicates partial double-bond character; critical for sulfonamide pKa.
    S=O Bond Length 1.43 – 1.44 Å1.432(2) Å1.435(2) ÅStandard sulfonyl geometry; deviations >0.02 Å suggest disorder.
    Indole Planarity RMSD < 0.02 ÅRMSD 0.018 ÅRMSD 0.025 ÅThe 4-Br atom typically lies within the indole plane (+/- 0.05 Å).
    C3–S–N Angle 106° – 109°107.5(1)°108.1(1)°Defines the "tilt" of the sulfonamide warhead relative to the scaffold.
    Intermol.[2][3][4][5] Interactions N–H···O=S (Dimer)C–H···π (T-shaped)π···π StackingCritical: N1-Me blocks N1-H donor, forcing reliance on sulfonamide H-bonds.

    Analyst Note: The N1-methyl group in your target eliminates the strong N1–H···O hydrogen bond donor seen in unsubstituted indoles. Consequently, expect the crystal packing to be dominated by Sulfonamide-Sulfonamide homodimers (

    
     motif) and Br···O halogen bonds .
    

    Detailed Structural Analysis

    The "Blocking" Effect of N1-Methylation

    In standard indole-3-sulfonamides, the N1-H acts as a primary hydrogen bond donor. Methylation at this position (as in your target) drastically alters the packing landscape.

    • Consequence: The molecule must satisfy its hydrogen bonding potential solely through the sulfonamide -NH₂ group.

    • Observation: Look for the formation of infinite chains or centrosymmetric dimers where the sulfonamide amino group donates to the sulfonyl oxygen of a neighbor (

      
      ).
      
    The 4-Bromo "Anchor"

    The bromine atom at position 4 is sterically crowded by the C3-sulfonamide group.

    • Peri-Interaction: Expect a widening of the C3-C3a-C4 bond angle (>125°) to relieve steric strain between the bulky Sulfonamide and the Bromine.

    • Halogen Bonding: In high-quality crystals, the Br atom often forms a linear

      
       interaction (angle 
      
      
      
      ) with a sulfonyl oxygen from a neighboring molecule. This is a "structure-directing" interaction that stabilizes the lattice.

    Experimental Protocol: Single Crystal Growth

    To obtain diffraction-quality crystals of this specific halogenated sulfonamide, a "Self-Validating" slow evaporation protocol is recommended to minimize twinning.

    Protocol: Dual-Solvent Vapor Diffusion
    • Preparation: Dissolve 20 mg of 4-bromo-1-methyl-1H-indole-3-sulfonamide in 2 mL of THF (Tetrahydrofuran) . Ensure complete dissolution; sonicate if necessary.

    • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (the "inner" vial). Why: Removes nucleation sites that cause microcrystallinity.

    • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Pentane .

    • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Harvesting: Crystals should appear as colorless prisms or plates within 3-7 days.

      • Quality Check: Under a polarizing microscope, true single crystals will extinguish sharply (turn black) every 90° of rotation.

    Structural Determination Workflow

    The following diagram outlines the logical flow for solving this structure, highlighting the specific refinement steps required for the heavy Bromine atom.

    CrystalWorkflow Start Crystal Harvest (0.2 x 0.1 x 0.1 mm) Collect Data Collection (Mo Kα or Cu Kα) Start->Collect Cryo-cool (100K) Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Phase Problem Refine Refinement (SHELXL - Least Squares) Solve->Refine CheckBr Check Br Disorder? (Look for electron density residuals) Refine->CheckBr Finalize Final CIF Generation (Check R1 < 0.05) Refine->Finalize ModelDisorder Model Split Positions (PART 1 / PART 2) CheckBr->ModelDisorder Yes (Q-peaks near Br) CheckBr->Finalize No ModelDisorder->Refine

    Caption: Workflow for solving the crystal structure of brominated indoles. Special attention (Yellow Diamond) is required for the Bromine atom, which often exhibits positional disorder or high thermal motion.

    Interaction Network Diagram

    This schematic visualizes the expected intermolecular forces defining the crystal packing, based on the analog data.

    Interactions cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Inverted) MolA->MolB H-Bond (N-H...O=S) 2.9 Å MolC Molecule C (Translation) MolA->MolC Halogen Bond (C-Br...O=S) 3.2 Å MolA->MolC Pi-Stacking (Indole...Indole) 3.6 Å MolB->MolA H-Bond (S=O...H-N) Legend1 Green Dashed: Strong H-Bond Legend2 Red Dotted: Halogen Bond

    Caption: Predicted supramolecular synthons. The Sulfonamide dimer (Green) and Bromine-Oxygen halogen bond (Red) are the primary stabilizing forces.

    References

    • Huo, L. et al. (2008). "4-Bromo-1-(phenylsulfonyl)-1H-indole." Acta Crystallographica Section E: Structure Reports Online, 64(4), o751.

    • Arshad, M. N. et al. (2018). "Crystal structure and Hirshfeld surface analysis of 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives." Crystals, 8(2), 1-12. (Contextual analog for sulfonamide geometry).
    • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (Context for biological relevance of indole sulfonamides).
    • ChemScene. "4-Bromo-1-methyl-1H-indole-3-sulfonyl chloride (Precursor Data)." Product Catalog.

    Sources

    A Comparative Guide to Reference Standards for the Analysis of 4-Bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel compounds such as 4-bromo-1-methyl-1H-indole-3-sulfonamide, an indole derivative with potential therapeutic applications.[1][2] The foundation of precise quantification and impurity profiling lies in the quality of the reference standard used. This guide provides an in-depth comparison of approaches for establishing a reference standard for 4-bromo-1-methyl-1H-indole-3-sulfonamide, offering insights into the qualification of in-house standards and a review of analytical methodologies.

    The Critical Role of Reference Standards

    A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte.[3] In the absence of a commercially available Certified Reference Material (CRM) for a novel compound, laboratories must often prepare and qualify their own secondary, or "in-house," reference standard.[3] CRMs, produced by accredited bodies, offer the highest level of accuracy and traceability, adhering to international standards like ISO 17034.[4]

    Comparison of Reference Standard Approaches

    For a novel compound like 4-bromo-1-methyl-1H-indole-3-sulfonamide, a direct comparison of commercially available reference standards is often not feasible. Instead, the focus shifts to a comparison of the processes for establishing and qualifying a reference standard.

    FeatureCertified Reference Material (CRM)In-House (Secondary) Reference Standard
    Source Accredited Reference Material ProducerSynthesized and purified in-house or by a third-party
    Purity High, with a certified value and uncertaintyHigh, but requires rigorous in-house determination
    Characterization Exhaustive, using multiple orthogonal analytical techniquesComprehensive characterization is the responsibility of the user
    Traceability Traceable to national or international standardsTraceability must be established by the user
    Documentation Comprehensive Certificate of Analysis (CoA) provided[5]Documentation must be generated and maintained internally
    Availability for Novel Compounds Generally unavailableThe only viable option

    Establishing an In-House Reference Standard: A Workflow

    The qualification of an in-house reference standard for 4-bromo-1-methyl-1H-indole-3-sulfonamide is a multi-step process designed to ensure its identity, purity, and stability.

    cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Reference Standard Qualification Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Recrystallization, Chromatography NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR HPLC_UV HPLC-UV (e.g., >99.5%) NMR->HPLC_UV DSC Differential Scanning Calorimetry MS->DSC TGA Thermogravimetric Analysis IR->TGA CoA Certificate of Analysis Generation HPLC_UV->CoA DSC->CoA TGA->CoA Stability Stability Assessment CoA->Stability

    Caption: Workflow for In-House Reference Standard Qualification.

    Comparative Analysis of Analytical Techniques

    The selection of an appropriate analytical technique is crucial for both the characterization of the reference standard and the routine analysis of 4-bromo-1-methyl-1H-indole-3-sulfonamide.

    TechniquePrincipleApplication in AnalysisAdvantagesLimitations
    High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.[6][7][8]Purity determination, assay, and impurity profiling.High resolution, sensitivity, and widely applicable.May require method development for optimal separation.
    Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[9]Structural elucidation, molecular weight confirmation, and impurity identification.High specificity and sensitivity, provides structural information.Can be complex to operate and interpret data.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[10][11]Unambiguous structure confirmation and elucidation.Provides detailed structural information.Lower sensitivity compared to MS, requires higher sample amounts.
    Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[12]Analysis of volatile impurities or degradation products.High efficiency for volatile compounds.May require derivatization for non-volatile compounds like sulfonamides.[13]

    Experimental Protocols

    HPLC-UV Method for Purity Assessment

    This protocol provides a general starting point for the analysis of 4-bromo-1-methyl-1H-indole-3-sulfonamide. Method optimization will be required.

    Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v) with 0.1% formic acid.[8]

    • Standard Preparation: Accurately weigh and dissolve the 4-bromo-1-methyl-1H-indole-3-sulfonamide reference standard in the mobile phase to a final concentration of approximately 0.25 mg/mL.[8]

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 5 µL

      • Column temperature: 25 °C

      • UV detection: 270 nm[8]

    • Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percent of the main peak.

    Sample Preparation for Mass Spectrometry Analysis

    Reagents:

    • Acetonitrile

    • Water

    Procedure:

    • Dilute the reaction mixture or sample containing 4-bromo-1-methyl-1H-indole-3-sulfonamide in a suitable solvent, such as a mixture of acetonitrile and water.[13]

    • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Filter the sample through a 0.22 µm syringe filter before injection into the mass spectrometer.

    Validation of the Analytical Method

    A validated analytical method is essential for reliable results. The following workflow outlines the key parameters to be assessed.

    cluster_0 Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

    Caption: Key Parameters for Analytical Method Validation.

    Conclusion

    For a novel compound like 4-bromo-1-methyl-1H-indole-3-sulfonamide, the absence of a commercially available Certified Reference Material necessitates a rigorous in-house qualification process. By following a systematic approach to synthesis, purification, and characterization using orthogonal analytical techniques, a reliable secondary reference standard can be established. The selection of a validated, high-resolution analytical method, such as HPLC-UV, is critical for accurate purity assessment and routine analysis. This guide provides a framework for researchers to confidently establish and utilize a reference standard for 4-bromo-1-methyl-1H-indole-3-sulfonamide, ensuring the integrity of their analytical data.

    References

    • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards | Buy Reference Materials. Retrieved from [Link]

    • Papadopoulou-Mourkidou, E., et al. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-12.
    • United States Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

    • Vignaduzzo, S. E., et al. (2008). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Argentine Chemical Society, 96(1-2), 48-57.
    • MTC USA. (2021). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

    • Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies.
    • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from [Link]

    • ARO Scientific. (2025, April 2). Selecting the right Certified Reference Material (CRM) for your laboratory. Retrieved from [Link]

    • Al-Ostath, A. I., et al. (2025, October 21). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity.
    • Kumar, S., et al. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
    • Bhandare, R. R., et al. (2015). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 7(10), 226-234.
    • Singh, P., & Kaur, M. (2025, July 11). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-15.
    • National Measurement Institute. (2023, December 10). Analytical Method Summaries.
    • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-N-phenylbenzenesulfonamide and its Reaction Products.
    • Zhuk, O. V., et al. (2018). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)benzenesulfonamide and N,N-bis{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide.
    • MolPort. (n.d.). Compound 4-bromo-N'-[(1H-indol-3-yl)methylidene]benzene-1-sulfonohydrazide. Retrieved from [Link]

    • PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

    • PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

    Sources

    Technical Comparison Guide: Purity Validation of 4-bromo-1-methyl-1H-indole-3-sulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Objective: To provide a rigorous framework for the Elemental Analysis (EA) of 4-bromo-1-methyl-1H-indole-3-sulfonamide , a halogenated sulfonamide scaffold common in medicinal chemistry libraries.

    Core Argument: While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, Combustion Elemental Analysis (CHN/S) remains the "Gold Standard" for establishing bulk purity . This guide compares EA against orthogonal methods, demonstrating why it is critical for validating this specific brominated sulfonamide, particularly in detecting non-chromophoric impurities and inorganic salts that HRMS misses.

    Theoretical Framework & Calculation

    Before experimental validation, the theoretical composition must be established using IUPAC atomic weights.

    Molecular Derivation
    • Parent Core: Indole (

      
      )
      
    • Substitutions:

      • 1-Methylation: Replaces H on

        
         with 
        
        
        
        (+C, +2H).
      • 4-Bromination: Replaces H on

        
         with 
        
        
        
        (+Br, -H).
      • 3-Sulfonamidation: Replaces H on

        
         with 
        
        
        
        (+S, +2O, +N, +H).

    Final Molecular Formula:

    
    
    
    Quantitative Calculation

    Using standard atomic weights (

    
    ):
    
    ElementCountAtomic MassTotal Mass ContributionTheoretical %
    Carbon (C) 912.011108.09937.39%
    Hydrogen (H) 91.0089.0723.14%
    Bromine (Br) 179.90479.90427.63%
    Nitrogen (N) 214.00728.0149.69%
    Oxygen (O) 215.99931.99811.07%
    Sulfur (S) 132.06032.06011.09%
    TOTAL --289.147 g/mol 100.00%

    Technical Comparison: EA vs. Alternatives

    Why perform EA when HRMS is available? This section compares the "product" (EA Data) against alternative purity metrics.

    Comparative Analysis Table
    FeatureElemental Analysis (Combustion) HRMS (Q-TOF / Orbitrap) qNMR (Quantitative NMR)
    Primary Output % Weight of Elements (Bulk)Exact Mass (
    
    
    )
    Molar Ratio of Protons
    Purity Scope Bulk Purity (Includes solvates, salts, inorganics)Molecular Identity (Misses salts/solvents)Organic Purity (Misses inorganic salts)
    Blind Spots Does not identify structure; destructive.Ionization suppression; misses non-ionizable impurities.Overlapping peaks; requires internal standard.
    Suitability for 4-Br-Sulfonamide High. Detects trapped inorganic sulfates or bromide salts from synthesis.Medium. Good for ID, but Br isotopic pattern (
    
    
    ) complicates quantitation.
    High. But requires soluble internal standard without overlap.
    Acceptance Criteria
    
    
    absolute difference.
    
    
    ppm mass error.
    Integration variance
    
    
    .
    Decision Logic Pathway

    The following diagram illustrates when to prioritize EA during the development of 4-bromo-1-methyl-1H-indole-3-sulfonamide.

    PurityDecision Start Crude 4-bromo-1-methyl-1H-indole-3-sulfonamide Purification Purification (Recrystallization/Chromatography) Start->Purification ID_Check Identity Check (NMR/LCMS) Purification->ID_Check Decision Is Bulk Purity Required for Biological Assay? ID_Check->Decision HRMS_Path HRMS Only (Confirms Formula, not Purity) Decision->HRMS_Path No (Early Stage) EA_Path Perform Elemental Analysis (CHNS) Decision->EA_Path Yes (Late Stage/Pub) Validation Compare Exp. vs Theo. (Target: +/- 0.4%) EA_Path->Validation Pass PASS: >95% Bulk Purity (Release for Assay) Validation->Pass Within Limits Fail FAIL: Trapped Solvent/Inorganic Salt Validation->Fail > 0.4% Dev Fail->Purification Repurify/Dry

    Figure 1: Decision matrix for selecting analytical methods. EA is the critical gatekeeper for biological assays to prevent false positives caused by impurities.

    Experimental Protocol: CHNS Combustion

    Warning: This molecule contains Bromine and Sulfur . Standard CHN protocols may fail without specific modifications to the reduction tube and combustion catalysts.

    Instrument Configuration (Example: Elementar vario EL cube)
    • Mode: CHNS (Simultaneous determination).[1]

    • Combustion Temp:

      
       (Required for complete oxidation of the sulfonamide moiety).
      
    • Carrier Gas: Helium.

    • Oxygen Dosing: Optimized for 2-3 mg sample (approx. 10-15 mL

      
      ).
      
    Critical "Matrix Effect" Mitigation
    • Bromine Interference: Halogens can interfere with detection or damage standard catalysts.

      • Solution: Ensure the reduction tube contains silver wool or a specific halogen scrubber (e.g., silver tungstate) to trap free bromine (

        
        ) and hydrogen bromide (
        
        
        
        ).
    • Sulfur Adsorption: Sulfonamides yield

      
      .
      
      • Solution: Use a Tungsten (VI) Oxide (

        
        )  catalyst aid. This promotes complete oxidation and prevents the retention of sulfur in the ash crucible.
        
    Step-by-Step Workflow
    • Sample Preparation:

      • Dry the sample of 4-bromo-1-methyl-1H-indole-3-sulfonamide under high vacuum (

        
         mbar) at 
        
        
        
        for 24 hours. Note: Sulfonamides trap water/solvents easily via H-bonding.
      • Grind the solid into a fine, homogeneous powder.

    • Weighing:

      • Weigh 2.000 – 3.000 mg (

        
         mg) into a tin capsule.
        
      • Add approx. 5 mg of

        
         powder (combustion aid) directly into the capsule.
        
      • Fold the capsule air-tight (exclude atmospheric

        
        ).
        
    • Analysis Run:

      • Run a conditioning blank.

      • Run a standard (e.g., Sulfanilamide) to verify the S-factor.[2]

      • Run the sample in triplicate.[3]

    • Data Processing:

      • The instrument detects

        
        , 
        
        
        
        ,
        
        
        , and
        
        
        via Thermal Conductivity Detector (TCD) or IR.
      • Bromine is trapped and not detected; it is calculated by difference or analyzed via separate titration if required (though usually omitted in standard CHNS).

    Data Interpretation & Troubleshooting

    The Rule

    According to the Journal of Organic Chemistry (JOC) and ACS guidelines, the experimental value must fall within

    
     of the theoretical value [1].
    

    Example Scenario for 4-bromo-1-methyl-1H-indole-3-sulfonamide:

    ElementTheoreticalAcceptable Range (Exp)Interpretation
    %C 37.39%36.99% – 37.79%< 36.99% usually implies trapped inorganic salts or heavy oxidation.
    %H 3.14%2.74% – 3.54%> 3.54% strongly suggests trapped water or solvent (MeOH/EtOH).
    %N 9.69%9.29% – 10.09%Deviations here often indicate incomplete combustion of the indole ring.
    Troubleshooting Logic

    If the analysis fails, use the following diagnostic flow:

    Troubleshooting Result Analysis Result HighH High %H (> +0.4%) Result->HighH LowC Low %C (< -0.4%) Result->LowC LowS Low %S Result->LowS Solvent Diagnosis: Solvate (Check NMR for H2O/MeOH) HighH->Solvent Inorganic Diagnosis: Inorganic Salt (Check Ash Content) LowC->Inorganic TrapFail Diagnosis: SO2 Adsorption (Change WO3/Catalyst) LowS->TrapFail

    Figure 2: Diagnostic workflow for interpreting failed EA results.

    References

    • American Chemical Society. (2025). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

    • National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. PMC3419363. Retrieved from [Link]

    • Velp Scientifica. (2023). CHNS Determination in Pharmaceutical Products by Flash Combustion. Application Note. Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.